Product packaging for Gadolinium phosphate(Cat. No.:CAS No. 13628-51-8)

Gadolinium phosphate

Cat. No.: B076334
CAS No.: 13628-51-8
M. Wt: 252.2 g/mol
InChI Key: JAOZQVJVXQKQAD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Materials Science and Condensed Matter Physics

Gadolinium phosphate (B84403) is recognized for its importance in several high-technology fields. It is studied as a potential high-temperature ceramic material and as a host phase for actinides in the context of radioactive waste storage. fishersci.com The compound's high melting point, which is above 2000°C, and its chemical stability make it suitable for these demanding environments. fishersci.comfishersci.co.uk Due to its high neutron absorption capability, GdPO₄ has been proposed as a critical component in the construction of canisters for spent nuclear fuel. fishersci.co.ukfishersci.be

In the realm of electronics and optics, gadolinium-based compounds, including gadolinium phosphates, are utilized in phosphors for applications like fluorescent lighting and displays. wikipedia.org Furthermore, the unique magnetic properties of gadolinium contribute to its use in magnetic refrigeration systems and electronic components such as sensors and storage devices. wikipedia.org The study of its response to pressure is also crucial for understanding its elastic properties and potential phase transformations, which is a key area of interest in condensed matter physics. fishersci.nofishersci.ca Nanostructured gadolinium phosphate is also being investigated for its potential in advanced biomedical applications. fishersci.at

Overview of Gadolinium Orthophosphate Crystal Structures (Monazite and Xenotime (B576624) Polymorphs)

Anhydrous rare-earth orthophosphates like this compound commonly crystallize in two primary polymorphs: monazite (B576339) and xenotime. fishersci.com The stability of these structures is generally dependent on the ionic radius of the rare-earth cation; the monazite structure is favored for lighter, larger rare-earth elements, while the xenotime structure is typical for heavier, smaller ones. fishersci.ca Gadolinium is positioned at the boundary between these two groups, and as a result, GdPO₄ can exist in either the monazite or xenotime form depending on the synthesis conditions. fishersci.cawikipedia.org This dimorphism is a key aspect of its material science. fishersci.no

The monazite structure is monoclinic with the space group P2₁/n. wikipedia.orgereztech.com In this configuration, the gadolinium cation is irregularly coordinated by nine oxygen atoms (GdO₉ polyhedra). fishersci.nofishersci.fi The structure consists of alternating chains of these GdO₉ polyhedra and slightly distorted PO₄ tetrahedra. fishersci.nofishersci.fi

The xenotime structure is tetragonal, belonging to the I4₁/amd space group, and is isostructural with zircon. fishersci.comwikipedia.org In this polymorph, the gadolinium cation is coordinated by eight oxygen atoms (GdO₈), and the PO₄ tetrahedra are regular. fishersci.fi The transition from the monazite to the more stable high-temperature xenotime structure has been reported for GdPO₄. wikipedia.org

Under high pressure, the xenotime structure of mixed rare-earth orthophosphates containing gadolinium can transform, not directly to the monazite form, but through an intermediate anhydrite-type structure. fishersci.com In addition to the anhydrous forms, hydrated gadolinium phosphates can exist in other crystalline structures, such as the hexagonal rhabdophane (B76276) (GdPO₄ · nH₂O) and the monoclinic churchite (GdPO₄ · 2H₂O). wikipedia.orgereztech.com

Interactive Table: Crystal Structures of Gadolinium Orthophosphate Polymorphs

Structure Crystal System Space Group Key Features
Monazite Monoclinic P2₁/n Gd cation has 9-fold coordination (GdO₉). Stable at lower temperatures. fishersci.nowikipedia.orgfishersci.fi
Xenotime Tetragonal I4₁/amd Gd cation has 8-fold coordination (GdO₈). More stable at high temperatures. wikipedia.orgfishersci.fi
Rhabdophane Hexagonal P6₂22 Hydrated form (GdPO₄ · nH₂O). wikipedia.orgereztech.com
Churchite Monoclinic C2/c Hydrated form (GdPO₄ · 2H₂O). wikipedia.orgereztech.com

Historical Context of Gadolinium Orthophosphate Investigations

The investigation of rare-earth orthophosphates has a history rooted in mineralogy and crystal chemistry. Initial crystal structure determinations for these compounds were carried out on single crystals grown from a flux. fishersci.com Early studies focused on understanding the fundamental structural properties and the factors governing the adoption of either the monazite or xenotime structure type across the lanthanide series. fishersci.ca

The development of synthesis techniques, such as hydrothermal methods and solid-state reactions, allowed for more detailed investigations into the properties of pure and mixed lanthanide orthophosphates. fishersci.co.ukwikidata.orgereztech.com In recent decades, research has expanded significantly, driven by the potential applications of these materials. For over thirty years, monazite-type structures have been studied as a potential matrix for immobilizing actinides from nuclear waste. fishersci.com Early evidence of gadolinium retention in biological systems, sometimes in the form of insoluble phosphates, emerged from studies related to medical imaging contrast agents, which spurred further research into the compound's behavior in different environments. fishersci.beamericanelements.comwikipedia.org The systematic study of GdPO₄ under extreme conditions, such as high pressure, is a more recent development, providing deeper insights into its mechanical stability and phase behavior. fishersci.nofishersci.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula GdO4P B076334 Gadolinium phosphate CAS No. 13628-51-8

Properties

CAS No.

13628-51-8

Molecular Formula

GdO4P

Molecular Weight

252.2 g/mol

IUPAC Name

gadolinium(3+);phosphate

InChI

InChI=1S/Gd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3

InChI Key

JAOZQVJVXQKQAD-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Gd+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Gd+3]

Other CAS No.

13628-51-8

Origin of Product

United States

Synthetic Methodologies for Gadolinium Phosphate Materials

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a widely utilized method for producing crystalline gadolinium phosphate (B84403). This technique involves chemical reactions in aqueous solutions at elevated temperatures (100-1000 °C) and pressures (1MPa-1GPa). google.com The process typically begins with soluble precursors, such as gadolinium nitrate (B79036), which are subjected to heat in a sealed vessel known as an autoclave. This environment facilitates the dissolution and recrystallization of materials, leading to the formation of well-defined crystals. For instance, (Gd,Yb,Tb)PO₄ nanocrystals have been successfully synthesized via a hydrothermal method at 150 °C. researchgate.net

Control of Reaction Parameters for Morphological and Size Tuning

The morphology and size of gadolinium phosphate nanocrystals are highly dependent on the reaction parameters during hydrothermal synthesis. Key parameters that can be adjusted include temperature, reaction time, and the pH of the precursor solution.

A higher pH value, indicating a greater concentration of hydroxide (B78521) ions (OH⁻), can lead to the formation of one-dimensional (1-D) nanostructures with higher aspect ratios. ias.ac.in For example, in the synthesis of gadolinium oxide nanorods from a gadolinium hydroxide precursor, a higher chemical potential in the precursor solution, achieved at a higher pH, was found to be necessary for the growth of elongated nanostructures. ias.ac.in While one study noted that a high pH precursor could yield nanorods with a higher aspect ratio, it also observed some inhomogeneity in the product. ias.ac.in The process often involves creating a metastable supersaturated solution under the hydrothermal conditions, which, upon cooling, forms seed particles that serve as the basis for the growth of elongated nanostructures through a coherent recrystallization process. ias.ac.in

Influence of Chelating Agents and Surfactants

Chelating agents and surfactants are often introduced into the hydrothermal synthesis process to exert greater control over the nucleation and growth of crystals. These additives can adsorb to the surface of the growing nanoparticles, influencing their final size, shape, and aggregation state.

Surfactants, which are molecules with distinct hydrophilic and hydrophobic parts, can regulate crystal growth and morphology. Various types of surfactants, including cationic (e.g., CTAB), anionic (e.g., SDS), and non-ionic (e.g., Triton X-100), have been used in the hydrothermal synthesis of other phosphate-based nanomaterials like hydroxyapatite. researchgate.net In these cases, the morphology of the resulting nanoparticles was found to be dependent on the specific surfactant used. researchgate.net Similarly, chelating agents can bind to gadolinium ions in the solution, controlling their availability for reaction and influencing the kinetics of particle formation. This controlled release can lead to more uniform and smaller nanoparticles.

Solvothermal Synthesis Techniques

Solvothermal synthesis is analogous to the hydrothermal method but utilizes non-aqueous solvents. This technique is particularly useful for producing materials that may be sensitive to water or for achieving different morphologies and phases than those obtained in aqueous media. The choice of solvent can significantly impact the solubility of precursors and the surface chemistry of the resulting particles. While specific detailed research findings on the solvothermal synthesis of pure this compound are less common in the provided results, the method has been successfully applied to synthesize related gadolinium-based compounds, such as gadolinium aluminum garnet (GAG) nanophosphors and gadolinium hydroxide powders. researchgate.netscispace.com For GAG, the solvothermal reaction method, followed by sintering, produced a garnet structure with a single cubic phase. researchgate.net

Precipitation-Based Synthesis Methods

Precipitation is a straightforward and common method for synthesizing this compound. It typically involves mixing aqueous solutions of a soluble gadolinium salt (e.g., gadolinium nitrate or chloride) and a phosphate source (e.g., phosphoric acid or diammonium phosphate). google.comresearchgate.net This leads to the formation of an insoluble this compound precipitate, which can then be collected, washed, and often heat-treated (calcined) to obtain the desired crystalline phase. researchgate.net For example, hydrated this compound (GdPO₄·H₂O) can be synthesized by reacting gadolinium nitrate with phosphoric acid, followed by calcination between 800 and 1000 °C to form the monoclinic monazite (B576339) crystal structure of GdPO₄. researchgate.net

Control of pH and Solution Chemistry

The pH and the concentration of reactants in the solution are critical parameters in precipitation synthesis. Adjusting the pH can alter the supersaturation of the solution, which in turn influences the nucleation and growth rates of the particles. For instance, particles can be formed by adding dilute phosphoric acid to a lanthanide nitrate solution and then altering the pH from approximately 1 to 10 with ammonium (B1175870) hydroxide. researchgate.net In the synthesis of erbium-doped gadolinium oxide nanorods via co-precipitation, ammonium hydroxide was used to adjust the pH to 7 to precipitate the product. semanticscholar.org The chemical composition and flow rates can be varied to produce different structures, from membranes to crystals. researchgate.net

Mechano-Chemical Activation for Synthesis

Mechano-chemical activation is a solid-state synthesis technique that uses mechanical energy, typically through high-energy milling or grinding, to induce chemical reactions and phase transformations. This method can be used to synthesize materials at lower temperatures than traditional solid-state reactions. Gadolinium-substituted tricalcium phosphate (Gd-TCP) has been synthesized using this approach, where raw materials are ground together to initiate the reaction. nih.govresearchgate.net The process involves adding water to the reagents after an initial grinding period, continuing the grinding, and then filtering and drying the precipitate. nih.gov The resulting powders can then be heat-treated. nih.gov This method has been shown to influence the particle size and phase composition of the final product when compared to wet precipitation methods. nih.govresearchgate.net For instance, Gd-TCP powders synthesized via mechano-chemical activation resulted in particles of hundreds of nanometers, whereas the precipitation method produced particles in the tens of nanometers. nih.govresearchgate.net

Table 1: Comparison of Synthesis Methods and Resulting Particle Characteristics

This table summarizes findings from studies on gadolinium-substituted tricalcium phosphate (Gd-TCP).

Synthesis MethodPrecursorsPost-ProcessingResulting Particle SizePhase Composition (after 900°C heat treatment)
Precipitation Calcium nitrate, diammonium phosphate, gadolinium nitrateHeat treatment at 900°CTens of nanometersβ-TCP (main phase, 96%), apatite/chlorapatite (2%), calcium pyrophosphate (2%)
Mechano-chemical Activation Calcium hydrogen phosphate dihydrate, calcium carbonate, gadolinium oxideHeat treatment at 900°CHundreds of nanometersβ-TCP (main phase, 73%), apatite/chlorapatite (20%), calcium pyrophosphate (7%)

High-Temperature Solid-State Reaction Routes

High-temperature solid-state reaction is a conventional and widely used method for producing polycrystalline materials, including gadolinium phosphates. This technique, often referred to as the "shake 'n bake" method, involves the intimate mixing of powdered solid reactants, which are then heated in a furnace for extended periods to facilitate chemical reaction and the formation of the desired product. uci.edu The process relies on the interdiffusion of atoms or ions between the reactant particles at elevated temperatures to overcome the initial inhomogeneity of the mixture on an atomic scale. uci.edu

In a typical synthesis of a this compound compound, gadolinium oxide (Gd₂O₃) is used as the gadolinium source and reacted with a phosphate precursor like ammonium dihydrogen phosphate (NH₄H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄). researchgate.net The reaction temperature is a critical parameter that can influence the final crystal structure of the product. For instance, the solid-state reaction of Gd₂O₃ with (NH₄)₂HPO₄ has been used to prepare gadolinium ultraphosphate (GdP₅O₁₄). researchgate.net When this reaction is conducted at 700 °C, the product crystallizes in the monoclinic system. researchgate.net However, increasing the temperature to 900 °C results in the formation of an orthorhombic form of GdP₅O₁₄. researchgate.net

While effective, solid-state reactions can be slow due to the reliance on solid-state diffusion. uci.edu To ensure complete reaction and a homogenous product, intermediate steps of regrinding the mixture are often necessary to expose new surfaces and facilitate further diffusion. umn.edu

Table 1: Example of High-Temperature Solid-State Synthesis of Gadolinium Ultraphosphate

Reactants Temperature Resulting Phase Crystal System
Gd₂O₃ + (NH₄)₂HPO₄ 700 °C GdP₅O₁₄ Monoclinic
Gd₂O₃ + (NH₄)₂HPO₄ 900 °C GdP₅O₁₄ Orthorhombic

High-Temperature Solution Growth and Flux Methods for Single Crystals

The flux method is a high-temperature solution growth technique used to produce large, high-quality single crystals of materials that may have very high melting points or decompose before melting. github.ioacadpubl.euinflibnet.ac.in The process involves dissolving the constituents of the desired crystal (e.g., gadolinium oxide and a phosphate source) in a suitable solvent, known as a flux. acadpubl.euucsb.edu The flux is a substance that melts at a temperature significantly lower than the melting point of the target material. ucsb.edu

The general procedure for flux growth involves several key steps:

Selection of Flux: A suitable flux is chosen that can dissolve the reactants but does not react to form stable, undesired compounds with them. ucsb.edu Common fluxes include oxides like lead oxide (PbO) and bismuth oxide (Bi₂O₃), or salts like lead fluoride (B91410) (PbF₂). ucsb.edu

Homogenization: The reactants and the flux are placed in an inert crucible (e.g., platinum or alumina), heated to a temperature where a homogenous solution is formed, and held at that temperature for several hours. github.ioucsb.edu

Crystallization: Supersaturation, the driving force for crystallization, is induced typically by very slow cooling of the solution (e.g., at a rate of 1 °C/hour). github.ioacadpubl.eu As the solution cools, the solubility of the target material decreases, leading to nucleation and growth of single crystals. github.io An alternative to slow cooling is flux evaporation, where the solvent is slowly evaporated at a constant temperature to achieve supersaturation. acadpubl.euinflibnet.ac.in

Crystal Separation: After the growth process, the crystals must be separated from the solidified flux. This can be achieved by various methods, such as inverting the crucible while hot to drain the molten flux or dissolving the flux in a suitable solvent that does not affect the grown crystals. github.ioresearchgate.net

This method is advantageous for producing unstressed single crystals, as the growth occurs without direct contact with the crucible walls. acadpubl.eu

Table 2: General Steps in the Flux Growth Method for Single Crystals

Step Description Key Parameters
1. Preparation Reactants and flux are mixed in an inert crucible. Reactant-to-flux ratio, purity of materials.
2. Soaking The mixture is heated to a high temperature to achieve a homogeneous molten solution. Soaking temperature, duration.
3. Cooling The solution is cooled very slowly to induce crystallization. Cooling rate, temperature range.
4. Separation The grown crystals are separated from the solidified flux. Separation technique (e.g., hot draining, chemical etching).

Microemulsion-Assisted Synthesis of Nanostructures

Microemulsion-assisted synthesis is a versatile bottom-up approach used to fabricate nanostructures with controlled size, shape, and morphology. frontiersin.orgfrontiersin.org A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (typically oil and water) stabilized by a surfactant. nih.gov These systems can form discrete, nanosized domains (e.g., water droplets in oil, known as reverse microemulsions) that act as constrained nanoreactors for the synthesis of nanoparticles. frontiersin.orgfrontiersin.org

This technique allows for precise control over the resulting particle's size and surface area. frontiersin.orgpatrinum.ch The synthesis process generally involves preparing two identical microemulsions, one containing the gadolinium precursor and the other containing the phosphate precursor. When these two microemulsions are mixed, the nanodroplets collide, coalesce, and exchange their contents, initiating a precipitation reaction within the confined space of the merged droplets. This confinement limits particle growth and aggregation, leading to the formation of uniform nanoparticles.

The properties of the resulting nanoparticles are highly dependent on the process variables, particularly the type and amount of surfactant used, which influences the size of the nanoreactors. nih.gov Oil-in-water microemulsions have been successfully used as templates to engineer stable gadolinium-loaded nanoparticles with diameters below 100 nm. nih.gov For instance, gadolinium acetylacetonate, a lipophilic gadolinium compound, has been entrapped with high efficiency within nanoparticles made from emulsifying wax, demonstrating the capability of this method to encapsulate gadolinium-containing materials. nih.gov

Table 3: Typical Components of a Microemulsion System for Nanoparticle Synthesis

Component Role Example Materials
Aqueous Phase Solvent for water-soluble reactants. Deionized water, precursor salt solutions.
Oil Phase Continuous phase in w/o microemulsions. Cyclohexane, n-Hexane, Isooctane.
Surfactant Stabilizes the interface between oil and water. CTAB (Cetyltrimethylammonium bromide), AOT (Sodium bis(2-ethylhexyl) sulfosuccinate).
Co-surfactant Enhances flexibility of the surfactant film. n-Butanol, n-Hexanol.

Influence of Synthesis Conditions on Material Characteristics

The final characteristics of this compound materials—including particle size, morphology, crystal phase, and thermal stability—are profoundly influenced by the synthesis conditions. nih.gov By carefully controlling parameters such as the synthetic route, temperature, and reactant concentrations, the properties of the material can be tailored for specific applications.

Effect of Synthesis Method: The choice of synthesis method has a significant impact on the resulting material. For example, in the synthesis of gadolinium-substituted tricalcium phosphate, different outcomes are observed when comparing a precipitation method (from aqueous solutions) with a mechano-chemical activation route. nih.govnih.gov

Phase Composition: After heat treatment at 900 °C, the precipitation method yields a product that is predominantly β-TCP (96%), with minor apatite/chlorapatite (2%) and calcium pyrophosphate (2%) phases. nih.govnih.gov In contrast, the mechano-chemical method produces a more mixed-phase material, consisting of 73% β-TCP, 20% apatite/chlorapatite, and 7% calcium pyrophosphate. nih.govnih.gov

Particle Size and Morphology: The precipitation route results in powders with particle sizes in the tens of nanometers, while the mechano-chemical activation produces larger particles in the hundreds of nanometers range. nih.govnih.govresearchgate.net This difference in powder characteristics also affects the microstructure of ceramics made from these powders; the precipitation-derived powder leads to ceramics with larger grains (1–50 μm) compared to the mechano-chemically derived powder (0.4–1.4 μm). nih.govnih.gov

Effect of Temperature: Temperature is a critical factor in determining the crystal structure (phase composition) and thermal stability of this compound.

Crystal Structure: Calcination of hydrated this compound (GdPO₄·H₂O) at temperatures between 800 and 1000 °C leads to the formation of anhydrous GdPO₄ with a monazite (monoclinic) crystal structure. researchgate.net There is evidence of a potential phase transition from the monoclinic structure to a xenotime (B576624) (tetragonal) crystal structure at higher temperatures, in the range of 1200–1250 °C. researchgate.net

Thermal Stability: The thermal stability of gadolinium-substituted tricalcium phosphate powders has been shown to differ significantly depending on whether they are synthesized via precipitation or mechano-chemical activation. nih.gov

Effect of Reactant Ratio: The stoichiometry of the reactants can influence the morphology and composition of the final product, especially in multi-component systems. In the synthesis of core-shell nanostructures, such as GdPO₄·H₂O coated with silica (B1680970) (GdPO₄·H₂O@SiO₂), the ratio of the core material to the shell precursor is crucial. nih.gov For example, when using a reactant ratio of mGdPO₄·H₂O to VTEOS (the silica precursor) of 1:8, an excess of TEOS was observed, leading to the formation of many small, separate silica nanoparticles in addition to the desired core-shell structures. nih.gov This demonstrates that precise control of reactant ratios is necessary to achieve the intended morphology. nih.gov

Table 4: Comparison of Synthesis Methods for Gadolinium-Substituted Tricalcium Phosphate

Characteristic Precipitation Method Mechano-Chemical Activation
Phase Composition (at 900°C) 96% β-TCP, 2% Apatite, 2% Calcium Pyrophosphate nih.govnih.gov 73% β-TCP, 20% Apatite, 7% Calcium Pyrophosphate nih.govnih.gov
Primary Particle Size Tens of nanometers nih.govnih.govresearchgate.net Hundreds of nanometers nih.govnih.govresearchgate.net
Ceramic Grain Size 1–50 μm nih.govnih.gov 0.4–1.4 μm nih.govnih.gov
Ceramic Pore Size 1–10 µm nih.govnih.gov 2 µm nih.govnih.gov

Crystallographic and Structural Characterization of Gadolinium Phosphate

Monoclinic Monazite (B576339) Structure (GdPO₄, P2₁/n or C2/c space groups)

The monazite structure of gadolinium phosphate (B84403) is typically characterized by the monoclinic space group P2₁/n. aip.orgresearchgate.netiranmonazite.comcambridge.orgresearchgate.net However, related sodium gadolinium phosphate compounds, such as Na₃GdP₂O₈ and KGd(PO₃)₄, have been reported to crystallize in the C2/c space group. researchgate.netacs.org The monazite structure is generally adopted by orthophosphates containing larger rare-earth cations, including gadolinium. osti.gov This structure can be visualized as being composed of alternating chains of phosphate tetrahedra and gadolinium-oxygen polyhedra. researchgate.netresearchgate.netmdpi.com The transition from a rhabdophane (B76276) to a monazite structure for GdPO₄ can be induced by calcination at temperatures between 800 and 1000 °C. researchgate.net

In the monoclinic monazite structure of GdPO₄, the gadolinium ion (Gd³⁺) is coordinated with nine oxygen atoms, forming a GdO₉ polyhedron. osti.govhzdr.deiranmonazite.comcambridge.orgresearchgate.netresearchgate.netmdpi.comacs.orgiaea.org This coordination geometry can be described as a distorted mono-capped square antiprism. osti.gov The Gd-O bond involving the capping oxygen atom is a key feature of this polyhedron. osti.gov Analysis of the GdO₉ polyhedra under pressure indicates that they are more compressible than the phosphate tetrahedra, and distortions in these polyhedra increase with pressure. osti.govmdpi.comiaea.org Each GdO₉ polyhedron shares edges with six other GdO₉ polyhedra and two PO₄ tetrahedra, and it shares vertices with five PO₄ tetrahedra. researchgate.netacs.org

Table 1: Coordination Environment of Gd³⁺ in Monoclinic GdPO₄
FeatureDescriptionSource
Coordination Number9 osti.govhzdr.deiranmonazite.comcambridge.orgresearchgate.netresearchgate.netmdpi.comacs.orgiaea.org
Polyhedron GeometryDistorted mono-capped square antiprism osti.gov
Polyhedral Linkage (Edge Sharing)6 GdO₉ polyhedra, 2 PO₄ tetrahedra researchgate.netacs.org
Polyhedral Linkage (Vertex Sharing)5 PO₄ tetrahedra researchgate.netacs.org

The structure of monoclinic GdPO₄ consists of alternating chains of edge-sharing GdO₉ polyhedra and PO₄ tetrahedra that run along the iranmonazite.com direction. iranmonazite.commdpi.com The GdO₉ polyhedra are interconnected, forming chains, and these chains are then cross-linked by the PO₄ tetrahedra. iranmonazite.comresearchgate.net Each Gd³⁺ ion is coordinated to seven PO₄ tetrahedra. osti.gov This arrangement creates a dense, three-dimensional framework. researchgate.netacs.org The linkage between the polyhedra involves both edge-sharing (with other GdO₉ polyhedra and PO₄ tetrahedra) and vertex-sharing (with PO₄ tetrahedra). researchgate.netacs.org The stability and rigidity of the structure are attributed to this intricate network of interconnected polyhedra. researchgate.netmdpi.comiaea.org

Tetragonal Xenotime (B576624) Structure (I4₁/amd space group)

This compound can also adopt a tetragonal xenotime structure, which is isostructural with zircon. osti.govhzdr.deaip.orgresearchgate.netiranmonazite.comresearchgate.netcambridge.orggeoscienceworld.org This structure belongs to the I4₁/amd space group. aip.orgresearchgate.netiranmonazite.comresearchgate.netcambridge.orggeoscienceworld.org The xenotime structure is more common for orthophosphates of the smaller, heavier rare-earth elements, but GdPO₄ can exist in this form as well. osti.goviranmonazite.com In this structure, the Gd³⁺ cation is coordinated by eight oxygen atoms, forming GdO₈ polyhedra. hzdr.deiranmonazite.comgeoscienceworld.org The PO₄ tetrahedra in the xenotime structure are considered regular and share corners and edges with the GdO₈ polyhedra. hzdr.deiranmonazite.com These polyhedra, in turn, share edges to form chains parallel to the iaea.org direction, which are cross-linked by the PO₄ units. iranmonazite.com

Table 2: Comparison of Monazite and Xenotime Structures of GdPO₄
FeatureMonoclinic MonaziteTetragonal XenotimeSource
Crystal SystemMonoclinicTetragonal osti.govhzdr.deaip.orgresearchgate.netiranmonazite.comcambridge.org
Space GroupP2₁/nI4₁/amd aip.orgresearchgate.netiranmonazite.comcambridge.orgcambridge.org
Gd³⁺ Coordination Number98 osti.govhzdr.deiranmonazite.comcambridge.orggeoscienceworld.org
Gd PolyhedronGdO₉GdO₈ osti.govhzdr.deiranmonazite.comcambridge.orggeoscienceworld.org
PO₄ TetrahedraSlightly distortedRegular hzdr.de

Structural Refinements and Characterization Techniques

A variety of techniques are employed to characterize the crystal structure of this compound. These include X-ray diffraction (XRD), Raman spectroscopy, and infrared (IR) spectroscopy. osti.goviranmonazite.comiaea.org Rietveld refinement of XRD data is used to determine unit cell parameters. iranmonazite.com High-pressure studies utilizing diamond anvil cells combined with diffraction and Raman spectroscopy have provided insights into the material's compressibility and structural response to stress. osti.govresearchgate.net Ab initio calculations based on density functional theory (DFT) have also been used to study the structural, elastic, and vibrational properties under pressure. researchgate.netmdpi.com

Single-crystal X-ray diffraction is a powerful technique for the precise determination of the atomic arrangement in this compound and its analogues. osti.govresearchgate.netcam.ac.ukiaea.orgcapes.gov.bracs.orgacs.orgnih.goviaea.org These studies provide detailed information on bond lengths, bond angles, and the geometry of the coordination polyhedra. For instance, single-crystal X-ray diffraction has been used to determine the monoclinic structure of NaGd(PO₃)₄ (space group P2₁/n) and Na₃GdP₂O₈ (space group C2/c). researchgate.netacs.org High-pressure single-crystal diffraction methods have been instrumental in measuring the elastic constants and understanding the compression mechanisms of GdPO₄. osti.govresearchgate.netiaea.orgosti.gov Such studies have confirmed that the contraction of the structure under pressure is mainly due to the bending of inter-polyhedral links rather than the compression of the constituent polyhedra. osti.goviaea.org

Powder X-ray Diffraction (XRD) Analysis for Phase Identification and Purity

Powder X-ray Diffraction (XRD) is a fundamental analytical technique for the characterization of this compound, providing critical information on its crystalline phases, purity, and structural parameters. The analysis of diffraction patterns allows for the unambiguous identification of the various polymorphs of this compound, each possessing a distinct crystal structure.

The primary anhydrous crystalline forms of this compound are the monoclinic monazite structure (space group P2₁/n) and the tetragonal xenotime structure (space group I4₁/amd). researchgate.netiranmonazite.com The monazite form is typically observed for lighter rare-earth elements, including gadolinium, while the xenotime structure is common for heavier rare-earth elements. iranmonazite.com The transition between these phases can be influenced by factors such as temperature and pressure. researchgate.net For instance, calcination of hydrated this compound at temperatures between 800 and 1000°C typically results in the formation of the monazite (monoclinic) crystal structure. researchgate.net

XRD is also crucial for identifying hydrated phases, such as rhabdophane (GdPO₄·nH₂O) and churchite (GdPO₄·2H₂O), which often serve as precursors in synthesis processes. iranmonazite.comacs.org The rhabdophane phase has been identified with a trigonal or monoclinic system, while the churchite phase crystallizes in a monoclinic system. iranmonazite.comacs.org

Furthermore, XRD analysis serves as a quality control measure to assess the phase purity of synthesized this compound powders. researchgate.netdiva-portal.org By comparing the experimental diffraction pattern to standard reference patterns from databases like the JCPDS PDF-4, researchers can detect the presence of impurity phases, such as unreacted starting materials or intermediate compounds. frontiersin.orgmdpi.comajchem-a.com The sharpness and intensity of the diffraction peaks also provide qualitative information about the crystallinity of the material. frontiersin.org

Table 1: Crystallographic Data of this compound Polymorphs Identified by XRD

Phase Name Formula Crystal System Space Group Reference(s)
Monazite GdPO₄ Monoclinic P2₁/n (#14) researchgate.netiranmonazite.comacs.org
Xenotime GdPO₄ Tetragonal I4₁/amd iranmonazite.com
Rhabdophane GdPO₄·nH₂O Trigonal / Monoclinic P3₁21 (#152) / C2 iranmonazite.comacs.org

Electron Microscopy for Morphological and Microstructural Characterization (SEM, TEM, AFM)

Electron microscopy techniques are indispensable for visualizing the morphology (size and shape) and microstructure of this compound at the nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) each provide unique insights into the material's physical characteristics. nih.govnanosurf.com

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of this compound particles. cpacollege.org It provides detailed images of the material's shape, size distribution, and surface texture. nih.gov SEM analyses have revealed diverse morphologies based on synthesis conditions, including the formation of nanofiber-like crystals in aerogels and bundle-like structures, referred to as "nanobunches". acs.orgnih.govresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the characterization of the internal structure of nanomaterials. cpacollege.org TEM is used to observe the size, shape, and arrangement of individual nanoparticles. It has been instrumental in confirming the single-crystal nature of GdPO₄·nH₂O rhabdophane nanoparticles and visualizing the core-shell structure of surface-modified materials, such as silica-coated this compound nanobunches. nih.govifmo.ru

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that generates a three-dimensional topographic map of the sample surface. nanosurf.com Unlike electron microscopy, AFM can operate in air or liquid environments and requires minimal sample preparation. nanosurf.comcpacollege.org It is ideal for quantitatively measuring nanometer-scale surface roughness and visualizing surface textures. cpacollege.org While SEM and TEM provide 2D projections, AFM gives quantitative height information, which is particularly useful for determining the dimensions of nanoparticles, as lateral measurements can be affected by probe-sample convolution. afmworkshop.com

Table 2: Comparison of Electron Microscopy Techniques for this compound Characterization

Technique Information Provided Resolution Environment Key Applications for GdPO₄ Reference(s)
SEM Surface morphology, size, shape, texture ~1-10 nm Vacuum Imaging of nanobunches, nanofibers, aerogel structures. nih.govnih.govresearchgate.net
TEM Internal structure, crystallography, size, shape ~0.1-0.2 nm Vacuum Viewing individual nanocrystals, confirming core-shell structures. nanosurf.comnih.govifmo.ru

| AFM | 3D surface topography, roughness, mechanical properties | Lateral: ~1 nm, Vertical: ~0.1 nm | Air / Liquid / Vacuum | Quantitative measurement of nanoparticle height and surface roughness. | nanosurf.comcpacollege.orgafmworkshop.com |

Elemental Analysis (e.g., EDX)

Elemental analysis is critical for confirming the chemical composition of synthesized this compound. Energy-Dispersive X-ray Spectroscopy (EDX or EDS), a technique commonly integrated with SEM and TEM, is widely used for this purpose. nih.gov When the electron beam of the microscope interacts with the sample, it stimulates the emission of characteristic X-rays from the atoms present. The EDX detector analyzes the energy of these X-rays to identify the elements and their relative abundance. academie-sciences.fr

For this compound, EDX analysis is used to:

Confirm Stoichiometry: Verify the presence of gadolinium (Gd), phosphorus (P), and oxygen (O) in the expected atomic ratios for GdPO₄.

Detect Impurities: Identify any elemental impurities that may be present from precursor materials or contamination.

Analyze Doped Materials: Confirm the successful incorporation of dopant elements into the this compound host lattice. uminho.pt

Characterize Composite Structures: Map the elemental distribution in composite or coated materials, such as confirming the colocalization of gadolinium and phosphorus in a core structure and silicon in a shell.

Investigate Biological Deposits: In biomedical contexts, EDX has been used to analyze insoluble gadolinium deposits in tissues, showing a consistent colocalization of gadolinium with phosphorus and calcium, suggesting the in-vivo formation of a mixed metal phosphate material. nih.govnih.gov

EDX provides a qualitative and semi-quantitative analysis of the elemental makeup, corroborating the phase identification performed by XRD and providing a complete picture of the material's chemical and structural identity. researchgate.net

Hydrated this compound Structures (e.g., GdPO₄·H₂O, GdPO₄·2H₂O Weinschenkite type)

This compound can form stable hydrated crystalline structures, which are often synthesized in aqueous environments and can act as precursors to the anhydrous forms. iranmonazite.comifmo.ru The two most prominent hydrated phases are rhabdophane and churchite.

GdPO₄·nH₂O (Rhabdophane type): This hydrated phase, often with a non-stoichiometric water content (e.g., n≈0.667 or 1), crystallizes in what has been described as a hexagonal, trigonal (space group P3₁21), or monoclinic (space group C2) system. iranmonazite.comacs.orgnih.gov The rhabdophane structure is characterized by channels formed by the connection of GdOₙ polyhedra. iranmonazite.com It is frequently produced as an intermediate phase during wet chemistry synthesis and can be converted to the anhydrous monazite phase upon heating to temperatures around 850°C. iranmonazite.com XRD patterns of GdPO₄·H₂O show characteristic diffraction peaks corresponding to the standard rhabdophane structure (JCPDS 39-0232). nih.gov

GdPO₄·2H₂O (Churchite/Weinschenkite type): This dihydrate phase is known as churchite or weinschenkite. iranmonazite.comusgs.gov It crystallizes in the monoclinic system with the space group C2/c and has a structure analogous to gypsum. iranmonazite.com In the churchite structure, each gadolinium atom is eight-fold coordinated to oxygen atoms; six oxygens are provided by the phosphate groups and two are from the water molecules, forming distorted square antiprisms. iranmonazite.com These polyhedra are separated by phosphate groups, creating 2D layers stacked along the b-axis. iranmonazite.com Churchite-type structures are typical for hydrated orthophosphates of heavy rare earth elements. ifmo.ru

Table 3: Characteristics of Hydrated this compound Structures

Structure Name Common Formula Crystal System Key Structural Feature Reference(s)
Rhabdophane GdPO₄·H₂O Trigonal / Monoclinic Contains channels formed by GdOₙ polyhedra. iranmonazite.comacs.orgnih.gov

Table 4: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 9859808
Gadolinium(III) oxide 159336
Phosphoric acid 1004
Silicon dioxide (Silica) 24261
Calcium 5460244
Phosphorus 5462309
Oxygen 977

Spectroscopic Investigations of Gadolinium Phosphate Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, investigates the oscillations of atoms within the crystal lattice. These vibrations are sensitive to the composition, crystal structure, bond strength, and local symmetry of the material.

Raman Spectroscopy for Phonon Modes and Structural Response

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational, rotational, and other low-frequency modes in a system. In the context of gadolinium phosphate (B84403), it provides critical information on the phonon modes, which are quantized modes of lattice vibration. These modes are highly sensitive to the crystallographic structure of the material.

Gadolinium phosphate can exist in several polymorphic forms, including the anhydrous monazite (B576339) (monoclinic, P2₁/n) and xenotime (B576624) (tetragonal, I4₁/amd) structures, as well as hydrated rhabdophane (B76276) and churchite structures. iranmonazite.com Each polymorph presents a unique Raman spectral fingerprint, allowing for unambiguous identification. iranmonazite.com The primary spectral regions of interest are associated with the deformation and stretching modes of the phosphate (PO₄) tetrahedra. iranmonazite.com

Key research findings from Raman studies include:

Structural Discrimination: The spectra of the four main this compound polymorphs show their most distinct differences in the regions corresponding to the symmetric stretching modes of the PO₄ groups, enabling rapid and clear discrimination between them. iranmonazite.com

P–O Stretching Vibrations: A systematic analysis of lanthanide phosphates shows that the symmetric P–O stretching vibration (ν₁) shifts to higher wavenumbers with the decreasing ionic radius of the lanthanide cation. For GdPO₄, this peak is observed at a characteristic position, for instance around 985 cm⁻¹ in certain substituted compounds. researchgate.net

Pressure-Induced Response: High-pressure Raman studies on monazite-type GdPO₄ reveal that the PO₄ tetrahedra behave as rigid units under compression. osti.gov The structural contraction is primarily accommodated by the bending and twisting of Gd−O−P linkages, which increases the distortion in the GdO₉ polyhedra rather than compressing the P-O bonds within the phosphate units. osti.gov

Table 1: Comparison of Key Raman and IR Active Modes in GdPO₄ Polymorphs This table presents a generalized view of vibrational modes. Exact peak positions can vary based on specific experimental conditions.

PolymorphStructureVibrational ModeApproximate Wavenumber Range (cm⁻¹)Assignment
MonaziteMonoclinicν₃(PO₄)1000-1100Antisymmetric Stretching
XenotimeTetragonalν₃(PO₄)1000-1100Antisymmetric Stretching
RhabdophaneHexagonalν₁(PO₄)~970Symmetric Stretching
ChurchiteMonoclinicν₁(PO₄)~1080Symmetric Stretching
All Hydrated Forms-δ(H₂O)1600-1650Water Bending
All Hydrated Forms-ν(OH)3000-3600Water Stretching

Infrared (IR) Absorption Spectroscopy for Chemical Bonding

Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a material, corresponding to its vibrational and rotational transitions. It is particularly sensitive to polar chemical bonds and functional groups, making it an excellent tool for studying the nature of chemical bonding in this compound. illinois.edu

The IR spectrum of this compound is dominated by the internal vibrational modes of the PO₄³⁻ anion. These vibrations provide direct insight into the local environment of the phosphate groups and the strength of the P-O bonds. iranmonazite.comnih.gov

Key findings from IR spectroscopy include:

Phosphate Group Vibrations: The spectra clearly show bands corresponding to the four fundamental vibrational modes of a tetrahedral PO₄ group: the symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄) modes. In a crystal lattice, site symmetry effects can cause these bands to split.

Characterization of Polymorphs: Similar to Raman spectroscopy, IR spectroscopy can distinguish between the different structural forms of GdPO₄. For instance, hydrated forms like rhabdophane and churchite exhibit distinct bands in the 1600-1650 cm⁻¹ and 3000-3600 cm⁻¹ regions, which are attributed to the bending (δ(H₂O)) and stretching (ν(OH)) vibrations of water molecules, respectively. iranmonazite.com

Bonding in Glass Systems: In studies of this compound glasses (e.g., xGd₂O₃·(1-x)P₂O₅), IR spectroscopy helps characterize the phosphate chain structure. researchgate.net The detection of bands around 780 cm⁻¹ and 910 cm⁻¹ can be attributed to P-O-P symmetric and asymmetric stretching vibrations, respectively, indicating the polymerization of phosphate units. researchgate.net

Table 2: Typical Infrared Absorption Bands in this compound Systems This table provides a summary of characteristic IR bands and their assignments based on studies of various phosphate materials.

Wavenumber (cm⁻¹)AssignmentType of Vibration
~550 - 650ν₄(PO₄³⁻) / δ(O-P-O)Asymmetric Bending
~910P-O-PAsymmetric Stretching
~960 - 1000ν₁(PO₄³⁻) / ν(P-O)Symmetric Stretching
~1020 - 1150ν₃(PO₄³⁻) / ν(P-O)Asymmetric Stretching
~1630δ(H₂O)Bending (in hydrated phases)
~3000 - 3600ν(OH)Stretching (in hydrated phases)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin states induced by microwave radiation in the presence of a magnetic field. It is exclusively sensitive to species with unpaired electrons. The Gd³⁺ ion, with its high electron spin of S = 7/2, is a potent paramagnetic probe, making EPR an ideal tool for investigating its local environment in crystal lattices. mdpi.comresearchgate.net

Characterization of Gadolinium Ion Environments in Crystal Lattices

The EPR spectrum of a Gd³⁺ ion is highly sensitive to the symmetry and strength of the local crystal field. When gadolinium ions are doped into a host crystal, such as tricalcium phosphate (β-TCP), they can substitute for native cations (like Ca²⁺) at different crystallographic sites. mdpi.com Each distinct site imposes a unique crystal field on the Gd³⁺ ion, resulting in a characteristic EPR signal.

Comprehensive EPR studies on Gd³⁺-doped β-TCP have successfully demonstrated the ability to resolve these different environments. Analysis of the continuous wave (CW) EPR spectra revealed the presence of at least two structurally non-equivalent positions for Gd³⁺ ions within the β-TCP crystal lattice. mdpi.comresearchgate.net This is inferred from the need to simulate the experimental spectrum using two distinct sets of parameters, with one site exhibiting axial symmetry and the other possessing a lower symmetry, which requires higher-order parameters for an accurate description. mdpi.com The presence of multiple resonance signals with different g-values is a hallmark of Gd³⁺ ions residing in various local environments with low-symmetry crystal fields. nih.govresearchgate.net

Determination of Spin Hamiltonian Parameters and Relaxation Characteristics

The behavior of the Gd³⁺ electron spin system in a magnetic field is described by the spin Hamiltonian (Ĥ). acs.org For a Gd³⁺ ion (S=7/2), this can be expressed as:

Ĥ = βB·g·S + S·D·S + ...

where:

β is the Bohr magneton.

B is the external magnetic field.

g is the g-tensor, which reflects the interaction of the electron spin with the magnetic field.

S is the electron spin operator.

D is the zero-field splitting (ZFS) or fine structure tensor, which describes the splitting of spin states even in the absence of a magnetic field due to the local crystal field.

By simulating the experimental EPR spectra, it is possible to quantitatively determine the principal values of these tensors. mdpi.comresearchgate.net In the case of Gd³⁺-doped β-TCP, researchers have determined the g-factor and the fine structure parameters D and E (axial and rhombic ZFS parameters, respectively) for the different Gd³⁺ centers. mdpi.comresearchgate.net

Pulsed EPR techniques can also measure the dynamic characteristics of the spin system, namely the relaxation times:

Spin-Lattice Relaxation Time (T₁): Characterizes the time it takes for the spin system to return to thermal equilibrium with its surroundings (the lattice) after excitation.

Spin-Spin Relaxation Time (T₂): Characterizes the time for the loss of phase coherence among the spins in the transverse plane.

For Gd³⁺ in a β-TCP matrix, the spin-lattice relaxation time (T₁) was measured to be approximately 30 ± 2 μs at 25 K. mdpi.com

Table 3: Zero-Field Splitting (Fine Structure) Parameters of Gd³⁺ in a β-TCP Host Lattice Data extracted from a study on Gd-doped tricalcium phosphate. mdpi.com

Gd³⁺ CenterSymmetryD (MHz)E (MHz)
Center 1Axial14500
Center 2Rhombic2000450

Electron–Nuclear Interaction Analysis (ESEEM Spectroscopy)

Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed EPR technique that is exceptionally sensitive to weak interactions between the electron spin of a paramagnetic center (like Gd³⁺) and the nuclear spins of nearby atoms. acs.org These interactions cause a periodic modulation of the electron spin echo decay signal. Fourier transformation of this modulation pattern yields a spectrum with frequencies characteristic of the coupled nuclei, providing information about the type of nuclei and their distance from the paramagnetic center. mdpi.comacs.org

ESEEM has been effectively applied to study the environment of Gd³⁺ in phosphate-based materials. In Gd-doped β-TCP, the interaction between the Gd³⁺ electron spin and the nuclear spins of neighboring phosphorus atoms (³¹P, with nuclear spin I = 1/2) was analyzed. mdpi.comresearchgate.net The ESEEM spectra revealed distinct modulation frequencies corresponding to these Gd³⁺–³¹P interactions. mdpi.com

Based on this electron-nuclear interaction analysis, the interatomic distance between the Gd³⁺ ion and the neighboring ³¹P nucleus can be estimated using the dipole-dipole approximation. mdpi.comresearchgate.net This provides precise, quantitative structural information about the immediate coordination sphere of the gadolinium ion within the crystal lattice.

Table 4: Estimated Interatomic Distances from ESEEM Analysis in Gd-doped β-TCP Distances calculated from the analysis of ESEEM peaks for two non-equivalent Gd³⁺ positions. mdpi.com

Gd³⁺ CenterInteracting NucleusEstimated Distance (Å)
Center 1³¹P3.6
Center 2³¹P4.1

Optical Spectroscopy

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption spectra of gadolinium-based materials typically reveal information about the energy levels of the Gd³⁺ ion and the host lattice.

In this compound and similar host materials, the Gd³⁺ ion (4f⁷ electronic configuration) exhibits characteristic absorption bands in the ultraviolet region. These absorptions correspond to f-f electronic transitions from the ⁸S₇/₂ ground state to higher energy levels. For instance, transitions to the ⁶Iⱼ and ⁶Pⱼ multiplets are commonly observed. Specifically, absorption peaks around 273-275 nm and 310-313 nm are often attributed to the ⁸S₇/₂ → ⁶Iⱼ and ⁸S₇/₂ → ⁶P₇/₂ transitions, respectively. mdpi.comiaamonline.org The precise positions of these peaks can be influenced by the specific crystal structure and the local environment of the Gd³⁺ ions within the phosphate matrix.

The UV-Vis spectrum of gadolinium oxide (Gd₂O₃), a related compound, shows absorption regions around 270 nm and 325 nm, which are attributed to electronic transitions. beilstein-journals.org In phosphate glasses containing gadolinium, the addition of Gd(NO₃)₃ can lead to the formation of narrow absorption bands associated with the 4f-4f intra-configurational transitions of Gd³⁺ ions, specifically from the ⁸S ground state to the ⁶Pⱼ, ⁶Iⱼ, and ⁶Dⱼ multiplet states. researchgate.net

Furthermore, the absorption edge of the host material itself is an important feature. For phosphate glasses, the introduction of different ions can modify the UV absorption characteristics. psu.edu For example, in some phosphate glass systems, the UV absorption edge can be found at wavelengths shorter than 330 nm. uri.edu Studies on neodymium-doped phosphate glasses have utilized UV-Vis spectroscopy to analyze the absorption bands corresponding to various defect centers induced by gamma irradiation, which can alter the transmission properties below 700 nm. arxiv.org

The analysis of UV-Vis absorption spectra is crucial for understanding the energy level structure of this compound and how it is affected by doping and the host matrix composition. This information is foundational for interpreting the material's luminescence properties.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful tool for characterizing the emissive properties of this compound. This technique involves exciting the material with a specific wavelength of light and analyzing the emitted light's spectral characteristics.

Excitation and Emission Spectra Analysis

The photoluminescence of this compound systems is often characterized by exciting the Gd³⁺ ions or a dopant ion and observing the resulting emission.

When Gd³⁺ itself acts as the luminescent center, excitation into its higher energy levels, such as the ⁶Iⱼ states around 273-275 nm, results in a characteristic narrow-band UVB emission. uj.ac.zalongdom.org This emission typically occurs around 313-315 nm and is attributed to the ⁶P₇/₂ → ⁸S₇/₂ transition. iaamonline.orguj.ac.zalongdom.org This specific emission is of interest for applications such as phototherapy. uj.ac.zanih.gov

For Sm³⁺-doped potassium aluminum this compound glasses, excitation at 401 nm results in several emission bands at 562, 597, 644, and 703 nm, corresponding to transitions from the ⁴G₅/₂ level to the ⁶Hⱼ (J = 5/2, 7/2, 9/2, 11/2) levels of the Sm³⁺ ion. tandfonline.com In Eu³⁺-doped alkali gadolinium phosphates, excitation into the Gd³⁺ absorption bands (e.g., at 273 nm) can enhance the characteristic red emission from Eu³⁺ due to energy transfer. researchgate.net

The table below summarizes the excitation and emission characteristics for various this compound systems.

Host/Dopant SystemExcitation Wavelength (nm)Emission Wavelength (nm)Transition
Gd³⁺ in Calcium Phosphate274313⁶P₇/₂ → ⁸S₇/₂ (Gd³⁺)
Ce³⁺ in Potassium this compound275 (Gd³⁺ excitation)325 - 3485d → 4f (Ce³⁺)
Ce³⁺ in Potassium this compound304 (Ce³⁺ excitation)336 - 3465d → 4f (Ce³⁺)
Sm³⁺ in Potassium Aluminum this compound401562, 597, 644, 703⁴G₅/₂ → ⁶Hⱼ (J=5/2, 7/2, 9/2, 11/2) (Sm³⁺)
Eu³⁺ in Alkali Gadolinium Phosphates273 (Gd³⁺ excitation)~703 (and others)⁵D₀ → ⁷F₄ (Eu³⁺)
Luminescence Decay Time Measurements

Luminescence decay time is a critical parameter that provides information about the lifetime of the excited state and the dynamics of energy transfer processes. It is the time taken for the luminescence intensity to decrease to 1/e of its initial value after the excitation source is turned off.

In this compound systems, the decay times are measured for both the Gd³⁺ emission and the dopant emission. For Gd³⁺-doped calcium phosphate glasses, the decay of the 310 nm emission has been analyzed, with studies sometimes employing different models like simple exponential, non-exponential distribution, and stretched exponential to fit the decay curves. iaamonline.org

When doped with other ions, the decay time of the Gd³⁺ emission can be affected by energy transfer to the dopant. For example, in Ce³⁺-doped fluorophosphate (B79755) glasses, the decrease in the Gd³⁺ ⁶Pⱼ decay times with increasing Ce³⁺ concentration provides clear evidence of energy transfer from Gd³⁺ to Ce³⁺. cdmf.org.br The decay curves for Ce³⁺ emission in these glasses, monitored at 350 nm, were fitted with a double-exponential function, indicating the presence of both an ultrafast and a fast decay component. cdmf.org.br A fast decay time of around 24 ns for the Ce³⁺ emission makes these materials promising for applications requiring a rapid response, such as scintillators for high-energy radiation detection. cdmf.org.br

In Sm³⁺-doped potassium aluminum this compound glasses, the decay curve for the ⁴G₅/₂ level is a single exponential at lower Sm³⁺ concentrations but becomes non-exponential at higher concentrations. tandfonline.com This change is often indicative of interactions between the dopant ions at higher concentrations. Similarly, in Nd³⁺-doped gadolinium compounds, luminescence lifetimes have been observed to decrease from 276 µs down to 14 µs at the highest doping concentrations, a phenomenon attributed to energy transfer and migration-assisted decay. mdpi.comsemanticscholar.org

The following table presents some reported luminescence decay times for this compound and related systems.

Luminescent CenterHost MaterialDecay TimeNotes
Ce³⁺Potassium this compound Glass26.8 nsRapid response time. doi.org
Ce³⁺Fluorophosphate Glass~24 nsFast decaying component, promising for scintillators. cdmf.org.br
Nd³⁺Gadolinium Compounds276 µs to 14 µsDecreases with increasing Nd³⁺ concentration. mdpi.comsemanticscholar.org
Sm³⁺Potassium Aluminum this compound GlassSingle exponential at low concentration, non-exponential at high concentration.Indicates ion-ion interactions at higher doping levels. tandfonline.com
Concentration Quenching Mechanisms

Concentration quenching is a phenomenon where the luminescence intensity of a material decreases as the concentration of the luminescent centers (dopant ions) increases beyond an optimal value. This is a critical consideration in the design of luminescent materials, as it limits the maximum achievable brightness.

In this compound systems doped with luminescent ions, several mechanisms can lead to concentration quenching. One primary cause is non-radiative energy transfer between neighboring dopant ions. researchgate.net As the concentration of dopant ions increases, the average distance between them decreases, enhancing the probability of energy migration among the dopant ions until the energy is transferred to a quenching site, such as a defect or a surface ligand. acs.org

Cross-relaxation is another significant concentration quenching mechanism. acs.org This process involves the transfer of a portion of the excitation energy from an excited dopant ion to a nearby ground-state dopant ion, resulting in both ions ending up in intermediate energy states. This process is highly dependent on the energy level structure of the dopant ion.

In Sm³⁺-doped gadolinium calcium phosphate glasses, quenching of the emission peak intensities was observed for Sm₂O₃ concentrations beyond 0.5 mol%. scientific.net Similarly, in Sm³⁺-doped potassium aluminum this compound glasses, concentration quenching was observed at a Sm³⁺ concentration of 1.0 mol%. tandfonline.com For Er³⁺ heavy-doped Gd₂(MoO₄)₃ phosphor, concentration quenching did not occur until the Er³⁺ concentration reached 20 mol%. nih.gov Beyond this, at concentrations between 30-60 mol%, the quenching was governed by electric dipole-dipole interactions, and at concentrations above 60 mol%, exchange interactions became the dominant quenching mechanism. nih.gov

The study of concentration quenching mechanisms is crucial for optimizing the dopant concentration to maximize the luminescence efficiency of this compound-based materials.

Judd-Ofelt Analysis for Radiative Properties

Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of intra-4f electronic transitions of rare-earth ions in various host materials. bohrium.com By fitting the experimental oscillator strengths obtained from the absorption spectra to the theoretical model, a set of three intensity parameters (Ω₂, Ω₄, and Ω₆) can be determined. These parameters provide valuable information about the local environment and the nature of the chemical bonding around the rare-earth ion.

Once the Judd-Ofelt parameters are obtained, they can be used to calculate various important radiative properties, such as:

Spontaneous emission probabilities (A_R): The rate at which an excited state radiatively decays.

Radiative lifetimes (τ_R): The theoretical lifetime of an excited state if only radiative decay occurs.

Branching ratios (β_R): The relative probability of a particular transition occurring from a given excited state.

Stimulated emission cross-sections (σ(λ_p)): A measure of the likelihood of stimulated emission occurring at a specific wavelength.

In a study of Sm³⁺-doped potassium aluminum this compound glasses, Judd-Ofelt analysis was performed using the emission spectra at the highest Sm³⁺ concentration. tandfonline.com The analysis yielded the trend Ω₂ > Ω₆ > Ω₄ for the intensity parameters and identified the ⁴G₅/₂ → ⁶H₇/₂ transition as having the highest radiative properties. tandfonline.com For Nd³⁺-doped lead phosphate zinc glasses, the Judd-Ofelt analysis of absorption spectra also resulted in an intensity parameter trend of Ω₂ > Ω₆ > Ω₄. ekb.eg In Eu³⁺-doped Gd₂O₃, Judd-Ofelt analysis was used to obtain the radiative properties from the emission spectra. scienceopen.com

Judd-Ofelt analysis is an indispensable tool for predicting the potential of a this compound-based material for applications such as lasers and optical amplifiers, as it allows for the quantitative evaluation of its key radiative properties.

Radioluminescence (RL) Spectroscopy

Radioluminescence is a phenomenon where light is emitted from a material following excitation by ionizing radiation, such as X-rays or gamma rays. edinst.com In the context of this compound systems, the host material absorbs the high-energy radiation, and this energy is subsequently transferred to a luminescent activator ion, which then relaxes by emitting photons. encyclopedia.pubdergipark.org.tr This process is fundamental to the function of scintillators, materials that exhibit radioluminescence and are used as detectors for ionizing radiation. edinst.com

Emission Patterns and Scintillation Efficiency

The emission patterns in radioluminescence studies of this compound-based materials are often similar to those observed in photoluminescence, indicating that the same luminescent centers are responsible for the light emission. researchgate.net When doped with activator ions like Cerium (Ce³⁺), the electronic transitions of the activator dictate the emission spectrum. For instance, in Ce³⁺-activated this compound glasses, broad emission bands are observed under X-ray excitation. researchgate.net

A study on (62P₂O₅:20Li₂CO₃:10X:5Al₂O₃:3CeBr₃, where X=Gd₂O₃/GdF₃/GdCl₃/GdBr₃/GdI₃) glass systems revealed that the sample containing Gadolinium(III) iodide (GdI₃) produced the optimal emission under X-ray excitation, with a peak at 347 nm. researchgate.net Another investigation into CeF₃ doped this compound oxyfluoride glass found that its X-ray integral-scintillation efficiency was significantly higher (45.89%) compared to a BGO (Bismuth Germanate) crystal, whereas the oxide glass counterpart was much lower (8.98%). researchgate.net

The scintillation efficiency, a measure of how effectively a material converts high-energy radiation into light, is a critical parameter. In CeF₃-doped this compound glasses containing alkaline fluorides, the introduction of Barium Fluoride (B91410) (BaF₂) resulted in a higher integral scintillation efficiency compared to Calcium Fluoride (CaF₂). lsmu.lt This was attributed to the higher density of the BaF₂-containing glass. lsmu.lt The quantum yield of the BaF₂-glass was also found to be higher than that of the CaF₂-glass. lsmu.lt

Table 1: Scintillation Properties of Various this compound Glass Systems

Thermoluminescence Studies for Trap Characterization

Thermoluminescence (TL) is a phenomenon where a material, after absorbing energy from radiation, releases that energy as light upon heating. jetir.org The analysis of TL glow curves—plots of light intensity versus temperature—is a powerful method for characterizing electron trapping centers within a material's band gap. jetir.orgresearchgate.net

In undoped this compound (GdPO₄), the TL glow curve exhibits a maximum peak at 365 K. jetir.org Using a first-order kinetic equation, the approximate trap depth (activation energy, Eₐ) associated with this peak was calculated to be 0.78 eV. jetir.org The origin of this glow curve maximum is considered to be similar to that observed in other rare-earth phosphates. jetir.org

Doping GdPO₄ with activators like Cerium (Ce) can significantly alter the TL properties. Studies show that the TL intensity is dependent on the dopant concentration, reaching an optimal level for a 3 mol% concentration of Ce, beyond which concentration quenching occurs. jetir.org The incorporation of dopants can create a complex trap structure. For example, in Tb³⁺-doped GdCa₄O(BO₃)₃, computerized glow curve deconvolution (CGCD) analysis revealed the presence of at least eight distinct trapping levels with activation energies ranging from 0.90 to 1.69 eV. x-mol.net The trapping parameters, including trap depth (E), order of kinetics (b), and frequency factor (s), can be determined through various analytical methods to fully characterize the nature of these traps. researchgate.net

Table 2: Trap Parameters from Thermoluminescence Studies

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 87747
Cerium 6323
Terbium 23940
Gadolinium(III) oxide 159392
Dysprosium(III) oxide 159388
Calcium fluoride 5235
Barium fluoride 62638
Cerium(III) fluoride 82928
Bismuth germanate (Bi₄Ge₃O₁₂) 159670
Lithium carbonate 11453
Gadolinium(III) bromide 82343
Aluminum oxide 9989226
Cerium(III) bromide 83520
Gadolinium(III) fluoride 159393
Gadolinium(III) chloride 24838

Electronic Structure and Computational Modeling of Gadolinium Phosphate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict and analyze the properties of solid-state materials like gadolinium phosphate (B84403).

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For sodium gadolinium phosphate, DOS calculations have been carried out using DFT. A similar analysis for this compound would identify the contributions of the gadolinium 4f and 5d orbitals, as well as the oxygen and phosphorus orbitals, to the valence and conduction bands. This allows for a detailed understanding of the electronic makeup of the material. In studies of other rare-earth phosphates, the partial density of states (PDOS) has been used to show how the f orbitals of the rare-earth elements contribute to the electronic states near the Fermi level. mdpi.com

Charge transfer analysis in this compound can be investigated using DFT to understand the nature of the chemical bonding. By calculating the charge distribution around the gadolinium, phosphorus, and oxygen atoms, the degree of ionic or covalent character in the Gd-O and P-O bonds can be quantified. For example, in gadolinium oxyhydride, Bader charge analysis indicated that gadolinium donates electrons, signifying an ionic bonding nature. mdpi.com Similar computational approaches for this compound would elucidate how charge is distributed within its crystal lattice.

Molecular Mechanics (MM) and Classical Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods that use classical physics to model the interactions between atoms and molecules. These techniques are particularly useful for studying the dynamic behavior of large systems.

While specific MM and MD simulations for the bulk solid-state of this compound are not extensively documented in the literature, these methods are widely applied to study gadolinium-containing systems, particularly gadolinium complexes used as MRI contrast agents. In these studies, force fields are developed to describe the interactions between the gadolinium ion and the surrounding ligands and solvent molecules. These simulations provide insights into the coordination chemistry, hydration dynamics, and stability of these complexes. The principles of these simulations could be extended to model the vibrational properties and defect dynamics within the solid lattice of this compound.

Semi-Empirical and Ab Initio Approaches

Beyond DFT, other quantum chemical methods like semi-empirical and ab initio calculations can be used to study the electronic properties of materials.

Semi-empirical methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics, making them computationally less expensive than ab initio methods. These approaches could be used to quickly screen the properties of different this compound structures or to study large supercells to model defects.

Ab initio methods , such as Hartree-Fock and more advanced correlated methods, solve the Schrödinger equation from first principles without empirical parameters. While computationally intensive, they can provide very accurate descriptions of the electronic structure. For complex systems like lanthanide phosphates, a combination of experimental data and computational studies is often employed to understand their properties. acs.org For instance, spectroscopic techniques combined with computational modeling can provide a comprehensive picture of the local environment of the gadolinium ions within the phosphate matrix. acs.org

Data Tables

Table 1: Crystal Structure Information for this compound

PropertyValue
Chemical FormulaGdPO₄
Crystal SystemMonoclinic
Structure TypeMonazite (B576339)

This data is based on experimental findings from the synthesis and characterization of this compound. researchgate.net

Table 2: Computational Methods for Studying this compound and Related Materials

MethodApplicationKey Insights
Density Functional Theory (DFT)Electronic band structure, Density of States (DOS), Charge transferProvides understanding of electronic and optical properties, chemical bonding. mdpi.com
Molecular Mechanics (MM) / Molecular Dynamics (MD)Simulating atomic motion and interactionsUseful for studying dynamics, stability, and structural properties of large systems.
Semi-Empirical MethodsRapid screening of propertiesComputationally efficient for large-scale simulations.
Ab Initio MethodsHigh-accuracy electronic structure calculationsProvides a fundamental understanding of electronic properties from first principles. acs.org

Quantum-Chemical Simulations for Crystal Lattice Properties

Quantum-chemical simulations have become an indispensable tool for elucidating the intricate relationship between the electronic structure and the macroscopic properties of crystalline materials like this compound (GdPO₄). These computational methods, rooted in the principles of quantum mechanics, allow researchers to model the behavior of electrons and nuclei within the crystal lattice, providing insights that are often difficult or impossible to obtain through experimental means alone.

At the heart of these simulations is the solution of the Schrödinger equation for the many-body system of electrons and atomic nuclei that constitute the crystal. columbia.edu However, due to the immense complexity of this equation, various approximations are employed. One of the most widely used approaches for condensed matter systems is Density Functional Theory (DFT). storion.ru DFT simplifies the problem by focusing on the electron density rather than the wavefunction of every single electron, making it computationally feasible to model periodic systems like crystals. columbia.edustorion.ru

Computational studies of this compound often employ DFT-based methods to predict and analyze its crystal lattice properties. For instance, calculations using the Generalized Gradient Approximation (GGA) have been utilized to determine the lattice parameters of the tetragonal structure of GdPO₄. materialsproject.org These theoretical calculations provide valuable data that can be compared with experimental results from techniques like X-ray diffraction to validate the computational model.

A key output of these simulations is the electronic band structure and the density of states (DOS). The band structure reveals the allowed energy levels for electrons within the crystal, which is crucial for understanding its electronic and optical properties. The DOS provides information about the number of available electronic states at each energy level. It's important to note that semi-local DFT methods like GGA tend to underestimate the bandgap of materials. materialsproject.org

Quantum-chemical simulations are also employed to investigate the effects of doping, where gadolinium ions are introduced into a host crystal lattice, such as tricalcium phosphate. In such cases, simulations can help to determine the precise location of the Gd³⁺ ions within the lattice and to understand how they interact with neighboring atoms, like phosphorus. mdpi.com This is achieved by calculating the interaction energies and analyzing the resulting distortions in the crystal structure. nih.gov

The following table summarizes key lattice parameters for tetragonal GdPO₄ as determined by computational methods:

Lattice ParameterCalculated Value (Å)
a5.864
b5.864
c5.864

This data is based on GGA calculations from the Materials Project and represents the lattice constants of the conventional cell. materialsproject.org

Furthermore, simulations can provide insights into the dynamic properties of the crystal lattice, such as vibrational frequencies (phonons) and elastic moduli. storion.ru These properties are essential for understanding the material's response to temperature and mechanical stress. By modeling the forces between atoms, researchers can predict how the crystal lattice will behave under various conditions.

High Pressure Behavior and Mechanical Properties of Gadolinium Phosphate

Elastic Constants Determination via High-Pressure Diffraction

The elastic constants of gadolinium phosphate (B84403) have been precisely determined using single-crystal high-pressure diffraction techniques. osti.govresearchgate.net These experiments provide fundamental insights into the anisotropic nature of the material's response to stress. The study of the elastic and mechanical properties is crucial for predicting the material's stability and performance under mechanical stress. mdpi.com

Ab initio simulations have also been employed to calculate the thirteen independent elastic constants for the monoclinic structure of gadolinium phosphate. mdpi.com These theoretical calculations complement experimental findings and provide a deeper understanding of the material's elastic behavior at an atomic level.

The axial moduli, derived from high-pressure diffraction data, reveal the directional stiffness of the crystal. For this compound, the compression along the crystallographic axes follows the trend researchgate.net > researchgate.net >, indicating that the structure is most rigid along the direction. osti.gov This rigidity is attributed to the chains of alternating GdO9 and PO4 polyhedra that run parallel to this axis. osti.gov

Bulk Modulus Measurement under Hydrostatic and Non-Hydrostatic Conditions

The bulk modulus, a measure of a substance's resistance to uniform compression, is a critical parameter for materials subjected to high pressures. For this compound, this property has been investigated under both hydrostatic (uniform pressure from all directions) and non-hydrostatic (uneven pressure) conditions, revealing a significant dependence on the stress state. osti.govresearchgate.net

Under hydrostatic conditions, using a 4:1 methanol:ethanol mixture as the pressure-transmitting medium, single-crystal X-ray diffraction experiments yielded a bulk modulus (K₀) of 128.1(8) GPa with a pressure derivative (Kʹ) of 5.8(2). osti.govresearchgate.net In contrast, high-pressure powder diffraction studies conducted under non-hydrostatic conditions reported a considerably higher bulk modulus of 160(2) GPa. osti.govresearchgate.net This marked difference underscores the significant influence of shear stresses on the elastic response of this compound. osti.govresearchgate.net The presence of deviatoric stresses in non-hydrostatic environments can significantly alter the material's compressibility. osti.gov

Theoretical calculations based on ab initio simulations have reported a bulk modulus of 134.47 GPa, which is in good agreement with experimental values obtained under hydrostatic conditions. mdpi.com

Interactive Data Table: Bulk Modulus of this compound

ConditionMethodBulk Modulus (K₀) (GPa)Pressure Derivative (K')
HydrostaticSingle-crystal XRD128.1(8)5.8(2)
Non-hydrostaticPowder XRD160(2)Not reported
TheoreticalAb initio simulations134.47Not reported

Pressure-Induced Structural Alterations

The application of high pressure induces subtle yet significant changes in the crystal structure of this compound. These alterations are primarily accommodated by the distortion of the gadolinium-oxygen polyhedra and the tilting of the phosphate tetrahedra, rather than a uniform compression of the constituent polyhedral units. osti.govresearchgate.net

In contrast to the flexible nature of the GdO9 polyhedra, the phosphate (PO4) tetrahedra behave as rigid units under pressure. osti.govresearchgate.net High-pressure Raman and diffraction analyses have shown that there are no statistically significant changes in the internal bond lengths or angles of the PO4 tetrahedra up to 7.062(6) GPa. osti.gov This "rigid unit" approximation is a common feature in the high-pressure behavior of many framework structures.

Deformation Mechanisms and Mechanical Stability

The mechanical stability of this compound under high pressure has been investigated through theoretical simulations. These studies predict that the monazite-type structure of this compound becomes mechanically unstable at approximately 54 GPa. mdpi.com This instability is indicated by dramatic changes in the elastic moduli at this pressure. mdpi.com The Young's modulus (E) and shear modulus (G) are predicted to increase under compression, reaching maximum values at 11 GPa and 9 GPa, respectively, before decreasing at higher pressures. mdpi.com This behavior suggests a pressure-induced softening of the material leading up to the mechanical instability.

Nanoindentation Studies and Recovery Behavior

Nanoindentation is a powerful technique to probe the mechanical properties of materials at small scales. Studies on rare-earth orthophosphates, including this compound, have revealed important insights into their hardness, elastic modulus, and deformation behavior.

Hardness and Elastic Modulus:

Experimental studies on dense ceramic samples of this compound have consistently shown a hardness value greater than 5 GPa. lanl.gov The elastic modulus of these materials has been found to be in close agreement with values predicted by computational simulations. lanl.gov Ab initio calculations provide further details on the elastic properties of monazite-type GdPO₄, as summarized in the table below.

Elastic PropertyCalculated Value (GPa)
Bulk Modulus (B)139.8
Shear Modulus (G)68.3
Young's Modulus (E)176.4
Poisson's Ratio (ν) 0.29
B/G Ratio 2.05

Data sourced from ab initio simulations of monazite-type GdPO₄. mdpi.com

The B/G ratio, also known as Pugh's modulus ratio, is a key indicator of a material's ductility or brittleness. A B/G ratio greater than 1.75 typically signifies ductile behavior. mdpi.com With a calculated B/G ratio of 2.05, monazite-type this compound is predicted to be a ductile material, indicating it is more resistant to volume compression than to shear deformation. mdpi.com

Recovery Behavior and Ferroelasticity:

Nanoindentation studies on this compound and other rare-earth orthophosphates near the monazite (B576339)/xenotime (B576624) phase boundary have revealed an anomalous "elbow-type" behavior in the load-displacement curves. lanl.gov This phenomenon is indicative of a pressure-induced phase transformation beneath the indenter tip. The recovery of the material upon unloading is a critical aspect of its mechanical response.

The observed large displacement rebounds in the indentation load-displacement curves of similar rare-earth phosphates suggest the occurrence of ferroelastic behavior. Ferroelasticity is a phenomenon where a material can exist in two or more stable orientational states and can be switched between them by applying mechanical stress. wikipedia.org This switching is a mechanism for energy dissipation and contributes to the material's ability to recover its shape after the removal of the load. The "elbow" in the indentation curve likely corresponds to the onset of this ferroelastic domain switching, which allows the material to accommodate the strain induced by the indenter.

Deformation Twinning and Stacking Faults

Under mechanical stress, crystalline materials can deform through various mechanisms, including the formation of twins and stacking faults. These planar defects play a significant role in the plastic deformation of materials.

Deformation Twinning:

Deformation twinning is a process where a region of the crystal lattice undergoes a shear transformation, resulting in a new orientation that is a mirror image of the parent lattice across a specific plane known as the twinning plane. This mechanism is particularly important in materials with low crystal symmetry, such as the monoclinic structure of monazite-type this compound, where the number of available slip systems for dislocation motion is limited.

While direct transmission electron microscopy (TEM) studies detailing deformation twins specifically in this compound are not extensively available, studies on other monazite-group minerals have shown the presence of deformation twins. port.ac.uk For instance, in monazite-(Ce), twinning is common on the {100} plane. arizona.edu The formation of these twins allows the material to accommodate plastic strain and can influence its work-hardening behavior. The activation of twinning is dependent on factors such as temperature, strain rate, and the orientation of the crystal relative to the applied stress.

Stacking Faults:

A stacking fault is a disruption in the regular sequence of atomic layers in a crystal. The energy required to create such a fault is known as the stacking fault energy (SFE). The SFE is a critical parameter that influences the deformation behavior of a material. Materials with low SFE tend to exhibit wider stacking faults and are more prone to deformation twinning, as the partial dislocations that bound the stacking fault are more widely separated.

Currently, there is a lack of specific experimental or theoretical data on the stacking fault energy of this compound. However, understanding the SFE is crucial for developing a complete picture of its deformation mechanisms. Theoretical calculations and advanced experimental techniques, such as high-resolution TEM, would be necessary to determine the SFE and characterize the nature of stacking faults in this material. This knowledge would be invaluable for predicting its response to mechanical stresses in various applications.

Surface Chemistry and Interfacial Phenomena of Gadolinium Phosphate

Surface Modification Strategies

Several chemical strategies have been developed to modify the surface of gadolinium-based nanomaterials. The choice of the anchoring group is crucial, as it determines the stability and efficiency of the surface functionalization. Comparative studies on gadolinium oxide, a related material, have shown that different functional groups exhibit varying affinities for the gadolinium surface, with phosphate-based molecules demonstrating a particularly strong interaction compared to silanes and carboxylic acids. acs.orgnih.govsigmaaldrich.comresearchgate.net

Silane-based grafting is a versatile method for modifying nanoparticle surfaces, often used to introduce functional groups for further covalent attachment of polymers or biomolecules. nih.gov For gadolinium phosphate (B84403), this process is typically performed on a silica-coated surface (GdPO4@SiO2). The silica (B1680970) shell provides a surface rich in hydroxyl (-OH) groups, which are necessary for the reaction with silane (B1218182) coupling agents. nih.gov

A common agent used is γ-aminopropyltriethoxysilane (APS), which introduces primary amino groups (-NH2) onto the surface. nih.gov This silylation process not only functionalizes the particle but also enhances its water solubility and dispersion stability. nih.gov The introduced amino groups can then serve as reactive sites for subsequent modification steps, such as the grafting of polymers. nih.gov

Carboxylic acid-based molecules are another class of compounds used for surface modification. While this is a common strategy for many types of nanoparticles, comparative grafting assays performed on gadolinium oxide (Gd2O3) thin films suggest that carboxyl groups have a weaker reaction with the gadolinium surface compared to phosphate groups. acs.orgnih.govsigmaaldrich.com This implies that while functionalization with molecules like carboxyl-terminated poly(ethylene glycol) (PEG-diacid) is possible, the resulting layer may be less stable than one formed using a stronger anchoring group. amazonaws.com

Phosphate molecules have been identified as a superior alternative to silanes or carboxylic acids for grafting polymers onto gadolinium-based nanoparticles. acs.orgnih.govsigmaaldrich.comresearchgate.net Studies on gadolinium oxide have demonstrated a strong reaction and attachment of phosphate-containing molecules to the surface. acs.orgacs.org

Poly(ethylene glycol)-phosphate (PEG-phosphate) is a prime example of this strategy. The phosphate group serves as a robust anchor to the gadolinium phosphate surface, while the PEG chain provides a hydrophilic and non-immunogenic protective layer. acs.orgnih.gov This PEGylation enhances steric repulsion between particles, which significantly improves the colloidal stability of the nanoparticles in aqueous solutions. acs.orgacs.orgnih.gov The strong attachment of PEG-phosphate forms a durable protective layer, making it a promising one-step procedure for stabilizing gadolinium-based nanoparticles for biomedical applications. acs.orgnih.govsigmaaldrich.com

Table 1: Comparison of Surface Modification Anchoring Groups for Gadolinium-Based Nanomaterials

Anchoring GroupExample MoleculeSubstrate RequirementKey FeaturesRelative Binding Strength (on Gd2O3)
Silaneγ-aminopropyltriethoxysilane (APS)Requires hydroxylated surface (e.g., SiO2 shell)Introduces versatile functional groups (e.g., -NH2); improves water solubility. nih.govWeaker than phosphate. acs.orgnih.govsigmaaldrich.com
Carboxylic AcidPEG-diacidDirect to surfaceCommonly used functional group for bioconjugation.Weaker than phosphate. acs.orgnih.govsigmaaldrich.com
PhosphatePEG-phosphateDirect to surfaceForms a strong, stable attachment; provides excellent colloidal stability via steric hindrance. acs.orgacs.orgStrongest. acs.orgnih.govsigmaaldrich.com

Biofunctionalization of this compound Surfaces

Biofunctionalization involves modifying the nanoparticle surface with biologically active molecules to enable specific interactions with biological systems. This can be used to target specific cells or tissues or to influence cellular behavior.

This compound nanoparticles can be directly modified with oligonucleotides (DNA or RNA) without the need for intermediate organic coatings or linkers. acs.org This modification relies on a specific interaction where the terminal 5'-phosphate of the oligonucleotide forms a coordinate covalent linkage with the gadolinium (Gd³⁺) sites on the nanoparticle surface. acs.org

This direct binding is possible due to the similar affinity that Gd³⁺ ions have for divalent phosphates as other metal ions like Zr⁴⁺, for which this surface chemistry was previously established. acs.org A key finding is that oligonucleotides immobilized on the GdPO4 surface in this manner retain their biological activity and are capable of hybridizing with their complementary sequences. acs.org This opens up possibilities for using these functionalized nanoparticles in applications requiring specific molecular recognition. acs.org

Polymer encapsulation is a robust method to improve the stability and biocompatibility of this compound nanoparticles and to introduce biofunctional properties. nih.gov A common multi-step approach involves first coating the GdPO4 nanobunches with an amorphous silica (SiO2) shell. nih.gov The thickness and completeness of this shell can be controlled by adjusting the synthesis conditions, such as the ratio of GdPO4 to the silica precursor, tetraethyl orthosilicate (B98303) (TEOS). The formation of a complete SiO2 shell can be confirmed by measuring the surface charge (zeta potential) of the particles. nih.gov

Following the silica coating and subsequent silylation with an agent like APS, a biopolymer such as poly(γ-benzyl-L-glutamate) (PBLG) can be grafted onto the surface via an in-situ ring-opening polymerization reaction. nih.gov The resulting PBLG-g-GdPO4 composite material shows good stability and dispersion in degradable polymeric materials used for biomedical implants. nih.gov Furthermore, it has been demonstrated that such surface modifications can promote specific cellular responses; for instance, PBLG-modified nanoparticles have a positive effect on bone differentiation and proliferation. nih.gov

Table 2: Effect of TEOS Precursor Ratio on Zeta Potential of GdPO4@SiO2 Nanoparticles

Feed Ratio (GdPO4·H2O : TEOS)Zeta Potential (mV)
5:2-12.71
5:3-16.96
5:4-16.98
1:1-30.69
4:5-26.52

Data sourced from a study on the surface biofunctionalization of GdPO4 nanobunches. nih.gov

Influence of Surface Modification on Dispersion and Stability in Polymer Systems

The inherent tendency of this compound nanoparticles to aggregate in polymer systems, largely due to the strong coordination of rare earth ions on their exposed surfaces, necessitates surface modification to ensure their effective application. nih.gov Surface modification is a critical strategy to achieve high dispersion and stability in heterogeneous systems, preventing the agglomeration of these inorganic nanoparticles. nih.gov By altering the surface chemistry, it is possible to enhance compatibility with a polymer matrix, leading to a stable and uniform composite material.

A multi-step approach involving hydroxylation, silylation, and subsequent polymerization has been demonstrated to improve the dispersion of this compound (GdPO₄·H₂O) nanobunches. nih.govnih.gov This process creates a functionalized surface that can be covalently bonded with polymers. For instance, this compound nanobunches can be first coated with a silica layer to introduce hydroxyl groups (Si-OH). nih.gov This is followed by grafting a silane coupling agent, such as γ-aminopropyltriethoxysilane (APS), which provides amino groups on the surface. nih.gov These amino groups then serve as initiation sites for the in-situ ring-opening polymerization of monomers like poly(γ-benzyl-L-glutamate) (PBLG). nih.govnih.gov

The effectiveness of this surface modification on dispersion and stability is highly dependent on the grafting rate of the polymer. nih.gov Research has shown that an optimal grafting rate is crucial for achieving colloidal stability. nih.gov For PBLG-grafted this compound nanoparticles in a chloroform (B151607) solution, a moderate grafting rate of 5.93% resulted in good stability and dispersion. nih.govnih.gov In contrast, lower grafting rates (e.g., 4.14%) were insufficient to maintain stability, leading to settling. nih.gov Conversely, excessively high grafting rates (e.g., 13.72% and 15.93%) also resulted in reduced colloidal stability and shorter settling times. nih.gov This is attributed to surface modification supersaturation, where long polymer chains attached to the nanoparticle surface lead to instability. nih.gov

The principle of using polymers to enhance steric repulsion and thus the stability of colloids is a well-established method. researchgate.netacs.orgnih.gov Polymers like polyethylene (B3416737) glycol (PEG) are frequently used for this purpose due to their ability to create a protective, hydrophilic layer around nanoparticles, preventing aggregation in aqueous and biological media. researchgate.netacs.orgnih.govmdpi.com While much of this research has focused on gadolinium oxide, the fundamental concept of using a polymer shell to improve dispersion is directly applicable to this compound systems. researchgate.netacs.orgnih.gov

Table 1: Effect of PBLG Grafting Rate on the Stability of this compound Nanoparticles in Chloroform

Grafting Rate (%) Stability in Chloroform Observation
0 Prone to settling Insufficient polymer chains to maintain stability. nih.gov
4.14 Prone to settling Low grafting rate, insufficient to prevent aggregation. nih.gov
5.93 Good stability and dispersion Optimal grafting rate for maintaining colloidal stability. nih.govnih.gov
13.72 Short settling time Surface modification supersaturation leading to low colloidal stability. nih.gov

Surface-to-Function Conformational Relationships

The relationship between the surface structure of modified this compound and its resulting functionality is a key area of investigation. nih.gov By carefully controlling the surface modification process, it is possible to tailor the material's properties for specific applications. The conformational arrangement of molecules on the nanoparticle surface dictates how it interacts with its environment, influencing everything from its dispersion characteristics to its biological activity. nih.gov

Studies on polymer-grafted GdPO₄·H₂O nanobunches have explored these structure-to-function relationships by systematically varying the ratios of the reactants during the modification process. nih.gov For example, adjusting the ratio of GdPO₄·H₂O to tetraethyl orthosilicate (TEOS) during the silica coating step, and the ratio of the aminated nanoparticle (GdPO₄·H₂O@SiO₂–APS) to the N-carboxyanhydride (NCA) monomer during polymerization, directly influences the final properties of the composite material. nih.gov

Characterization techniques such as X-ray diffraction (XRD) have shown that these surface polymerization reactions occur exclusively on the surface of the this compound nanocrystals. nih.gov The core crystal phase of the GdPO₄·H₂O remains unchanged, indicating that the modification does not alter the fundamental structure of the nanoparticle. nih.gov This is crucial as it allows for the retention of the intrinsic properties of the this compound core, while the surface is engineered for enhanced functionality. nih.gov

The functional consequences of these surface modifications are significant. For instance, the presence of different surface groups (e.g., hydroxyl, amino, or polymer chains) creates distinct surface charges and pH values, which are the initial points of interaction with cells or biomolecules. nih.gov A silica coating on this compound (GdPO₄·H₂O@SiO₂) has been shown to promote the expression of collagen I and II, indicating a favorable interaction with biological systems and potential for use in bone regeneration. nih.govnih.gov This demonstrates a clear link between the surface chemistry (the "structure") and the enhanced biological response (the "function"). nih.gov The conformation of the grafted polymer chains, dictated by the grafting density, not only affects colloidal stability but also mediates these crucial bio-interfacial interactions. nih.gov

Surface Reactivity and Sorption Studies (e.g., Gd³⁺/H⁺ ion exchange on zirconium phosphate)

The surface reactivity of phosphate-based materials is often characterized by their ion-exchange capabilities. While direct studies on this compound are limited, research on analogous systems, such as the ion exchange of gadolinium ions (Gd³⁺) on zirconium phosphate, provides significant insights into the surface reactivity and sorption behavior. nasa.gov Lanthanide ions, being hard metal ions, exhibit a strong affinity for oxo-ligands like phosphate, governing their interaction and sorption characteristics. frontiersin.orgfrontiersin.orgnih.gov

Investigations into the Gd³⁺/H⁺ ion exchange on commercial zirconium phosphate have been conducted in various aqueous solutions, including chloride, sulfate, and phosphate. nasa.gov These studies, performed at room temperature, revealed relatively low capacities for Gd³⁺ sorption, typically in the range of 0.01 to 0.1 millimole per gram of the ion exchanger. nasa.gov The sorption process was found to be sensitive to the history of the exchanger material; a significant difference in Gd³⁺ uptake was observed depending on whether the exchanger was equilibrated from conditions of higher or lower initial Gd³⁺ sorption. nasa.gov

A key finding from these studies is the correlation between the ion exchange capacity and the integrity of the phosphate groups on the exchanger surface. nasa.gov A decrease in Gd³⁺ capacity was linked to the loss of phosphate groups due to hydrolysis during washing, while an increase in capacity was observed after treatment with phosphoric acid. nasa.gov This highlights the primary role of the phosphate moieties in the sorption of gadolinium ions.

Equilibrium studies of the Gd³⁺/H⁺ exchange, when fitted to ideal ion exchange models, indicated that each Gd³⁺ ion is sorbed onto a single site on the zirconium phosphate exchanger. nasa.gov The selectivity quotient for gadolinium desorption in chloride solutions was determined to be 2.5 ± 0.4 at room temperature, quantifying the preference of the exchanger for H⁺ over Gd³⁺ under those conditions. nasa.gov

Table 2: Gadolinium (Gd³⁺) Sorption on Zirconium Phosphate Ion Exchanger

Parameter Value/Observation Conditions
Gd³⁺ Capacity 0.01 - 0.1 mmol/g Room temperature. nasa.gov
Sorption Mechanism Each Gd³⁺ ion is sorbed on a single site. nasa.gov Based on ideal ion exchange equilibrium expressions. nasa.gov
Selectivity Quotient (Desorption) 2.5 ± 0.4 In chloride solutions at room temperature. nasa.gov
Factors Decreasing Capacity Loss of exchanger phosphate groups due to hydrolysis. nasa.gov During washing. nasa.gov

This body of work underscores that the surface reactivity of such phosphate materials is dominated by ion exchange at the phosphate sites. The principles of lanthanide coordination chemistry, particularly the strong ionic interaction between the hard lanthanide cation (Gd³⁺) and the hard phosphate anion, are the fundamental drivers of this surface reactivity and sorption behavior. frontiersin.orgfrontiersin.orgnih.gov

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound GdPO₄
γ-aminopropyltriethoxysilane C₉H₂₃NO₃Si
Poly(γ-benzyl-L-glutamate) (C₁₂H₁₃NO₃)n
Polyethylene glycol C₂ₙH₄ₙ₊₂Oₙ₊₁
Tetraethyl orthosilicate C₈H₂₀O₄Si
Zirconium phosphate Zr(HPO₄)₂
Phosphoric acid H₃PO₄

Doping and Ion Substitution in Gadolinium Phosphate Materials

Lanthanide Doping for Enhanced Luminescent Properties

Doping GdPO₄ with other lanthanide ions is a common method to induce or enhance its luminescence. researchgate.net The Gd³⁺ ion itself can act as a sensitizer (B1316253), absorbing energy and transferring it to the dopant ion, which then emits light. doi.org This energy transfer process is crucial for the development of efficient phosphors.

Europium (Eu³⁺) Doping: Energy Transfer Mechanisms and Luminescence Characteristics

Europium (Eu³⁺) is a widely used dopant for achieving red-orange emission. When incorporated into the GdPO₄ matrix, an efficient energy transfer from Gd³⁺ to Eu³⁺ can be observed. researchgate.net The process typically involves the absorption of energy by the Gd³⁺ ions, followed by a non-radiative transfer to the Eu³⁺ ions, which then luminesce. capes.gov.br The characteristic emission bands of Eu³⁺ correspond to the ⁵D₀ → ⁷Fⱼ (where J=0, 1, 2, 3, 4) electronic transitions. researchgate.netmdpi.com

In some phosphate (B84403) hosts, the presence of gadolinium can also influence the valence state of europium, promoting the conversion of Eu²⁺ to Eu³⁺ and thereby enhancing the Eu³⁺ emission. researchgate.netgurukuljournal.com The efficiency of the Gd³⁺ → Eu³⁺ energy transfer and the resulting luminescence intensity are dependent on the concentration of both the sensitizer (Gd³⁺) and the activator (Eu³⁺). researchgate.net Lower phonon energy of the host material is desirable as it minimizes non-radiative losses and allows radiative transitions to dominate. mdpi.com

Key Luminescence Characteristics of Eu³⁺-doped Gadolinium Phosphate:

Energy Transfer: Efficient energy transfer from Gd³⁺ to Eu³⁺ enhances the luminescence of Eu³⁺. capes.gov.br

Emission Bands: Characteristic sharp emission lines in the red-orange region of the spectrum. mdpi.com

Valence State Influence: Gd³⁺ can promote the stability of the Eu³⁺ oxidation state. researchgate.net

Samarium (Sm³⁺) Doping: Orange Emission and Laser Applications

Doping this compound with samarium (Sm³⁺) ions results in strong luminescence in the orange-red spectral region. unimed.ac.id The emission spectra of Sm³⁺-doped this compound glasses typically show prominent bands corresponding to the ⁴G₅/₂ → ⁶Hₙ (where J = 5/2, 7/2, 9/2, 11/2) transitions. tandfonline.com The most intense of these is often the ⁴G₅/₂ → ⁶H₇/₂ transition, which is responsible for the characteristic orange emission. unimed.ac.idtandfonline.com

The concentration of Sm³⁺ plays a crucial role in the luminescence intensity, with quenching effects observed at higher concentrations. tandfonline.comjetir.org The decay lifetime of the excited state of Sm³⁺ is also dependent on its concentration, often exhibiting a non-exponential behavior at higher doping levels. tandfonline.com The properties of Sm³⁺-doped this compound make it a promising material for applications in visible lasers, particularly for generating orange light. tandfonline.comoptics.org

Table 1: Luminescence Properties of Sm³⁺-doped Potassium Aluminium this compound Glass

Property Value Reference
Excitation Wavelength 401 nm tandfonline.com
Emission Bands 562, 597, 644, 703 nm tandfonline.com
Corresponding Transitions ⁴G₅/₂ → ⁶Hₙ (J = 5/2, 7/2, 9/2, 11/2) tandfonline.com
Concentration Quenching Observed at 1.0 mol% tandfonline.com
Potential Application Orange Laser tandfonline.com

Dysprosium (Dy³⁺) and Cerium (Ce³⁺) Doping

Dysprosium (Dy³⁺) and Cerium (Ce³⁺) are also important dopants for modifying the luminescent properties of this compound. In some phosphate glasses, efficient energy transfer from Gd³⁺ to Dy³⁺ has been observed, leading to enhanced emission from the Dy³⁺ ions. researchgate.net

Cerium (Ce³⁺) doping is particularly interesting for applications in scintillating materials for radiation detection. doi.org The addition of Ce³⁺ to potassium this compound glasses can result in strong and fast luminescence signals. doi.org The emission is centered in the UV-visible region and is attributed to the 5d-4f transition of Ce³⁺, with energy transfer from Gd³⁺ contributing to the excitation. doi.org The luminescence intensity is dependent on the Ce³⁺ concentration, with quenching effects at higher levels. doi.org

Substitution Effects on Crystal Structure and Lattice Parameters

The introduction of dopant ions into the this compound lattice can lead to changes in its crystal structure and lattice parameters. The extent of these changes depends on the size and concentration of the dopant ion relative to the Gd³⁺ ion it replaces. For instance, in gadolinium-doped hydroxyapatite, the introduction of Gd³⁺ ions can lead to a decrease in crystallinity and an increase in lattice distortion. frontiersin.org Similarly, doping LiFePO₄ with gadolinium can cause a slight shift in the X-ray diffraction peaks, indicating the substitution of Fe²⁺ by Gd³⁺ and a denser crystal structure. researchgate.net

In some cases, the doping can induce a shift in the diffraction peaks to lower or higher angles, corresponding to an expansion or contraction of the unit cell parameters. For example, co-doping gadolinium oxysulfide with La³⁺ resulted in a shift of XRD peaks to lower diffraction angles and an expansion of the unit cell. ykcs.ac.cn These structural modifications can, in turn, influence the material's physical and optical properties.

Spectroscopic Signatures of Dopant Ions within the this compound Matrix

The incorporation of dopant ions into the this compound matrix gives rise to characteristic spectroscopic signatures. In gadolinium-doped neodymium phosphate, Fourier-transform infrared (FTIR) analysis shows a slight shift in the vibrational modes of the phosphate group, confirming the substitution of gadolinium. tandfonline.com Ultraviolet-visible absorption spectrophotometry reveals transitions within the 4f shell of the dopant ions. tandfonline.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the local environment of paramagnetic dopant ions like Gd³⁺. Studies on Gd³⁺-doped tricalcium phosphate have identified two structurally nonequivalent positions for the Gd³⁺ ions within the crystal lattice. mdpi.com The EPR spectra provide information on the spin Hamiltonian parameters, which are sensitive to the local symmetry and coordination of the dopant ion. mdpi.com

Impact of Doping on Thermal Stability and Quenching Mechanisms

Doping can affect the thermal stability of the luminescence of this compound materials. The thermal quenching of luminescence, where the emission intensity decreases with increasing temperature, is a critical factor for practical applications. In Eu³⁺-doped materials, the thermal quenching mechanism can involve a crossover process from the excited state of Eu³⁺ to a charge transfer state. researchgate.net

Advanced Applications of Gadolinium Phosphate Materials Excluding Clinical Human Trials

Phosphor Development for Solid-State Lighting and Display Technologies

Gadolinium phosphate (B84403) serves as an excellent host matrix for luminescent materials, or phosphors, used in solid-state lighting (SSL) and display technologies. ontosight.ai Its crystal structure is highly stable and can readily accommodate various lanthanide ions (dopants) that emit light at different wavelengths. The gadolinium ion itself can efficiently absorb ultraviolet (UV) radiation and transfer that energy to the dopant ions, a process that is crucial for developing efficient phosphors. mdpi.comresearchgate.net This energy transfer mechanism allows for the creation of phosphors that can convert the near-UV or blue light from an LED chip into other visible colors, including the generation of white light. acs.org The excellent thermal, chemical, and photostability of the GdPO4 host ensures the long-term performance and reliability of the phosphor. researchgate.net

A significant achievement in this area is the fabrication of a solid-state, single-phase white-light-emitting nanophosphor. acs.org This was accomplished by co-doping GdPO4 nanoparticles with appropriate concentrations of Europium (Eu³⁺), Terbium (Tb³⁺), and Dysprosium (Dy³⁺) ions. acs.org When excited by UV light at 273 nm, the energy is transferred from the gadolinium to the dopant ions, which then emit red, green, and blue light, respectively. The combination of these emissions produces white light, demonstrating the potential of GdPO4 as a single-component phosphor for white LEDs. acs.org

The development of efficient red-emitting phosphors is critical for achieving high-quality white light in LEDs and for creating vibrant displays. Gadolinium phosphate doped with europium (Eu³⁺) has been extensively investigated for this purpose. The Eu³⁺ ion is known for its strong red emission, primarily from the ⁵D₀ → ⁷F₂ electronic transition. mdpi.comresearchgate.net

However, the exact emission characteristics are highly dependent on the local symmetry of the Eu³⁺ ion within the GdPO4 host lattice. nih.gov Research has shown that in some GdPO4 structures, the emission color point can be shifted towards orange, which is less ideal for certain display applications. researchgate.net To optimize the red emission, studies have focused on modifying the GdPO4 host, for instance, by co-doping with other ions like Calcium (Ca²⁺). This co-doping can tune the local symmetry around the Eu³⁺ ions, enhancing the desired red emission properties. nih.gov

The table below summarizes the luminescent properties of Eu³⁺-doped this compound compared to a standard red phosphor, Y₂O₂S:Eu.

PropertyGdPO₄:Eu³⁺Y₂O₂S:Eu³⁺ (Standard)
Charge Transfer Band Position 240 nm320 nm
Internal Quantum Efficiency 50%75%
Luminescence Lifetime (τ) 3.6 ms0.6 ms
Color Coordinates (x, y) (0.64, 0.36)(0.64, 0.34)
Luminous Equivalent 250 lm/W280 lm/W
Data sourced from research on the luminescent properties of Eu³⁺-doped gadolinium phosphates. researchgate.net

The unique optical properties of lanthanide-doped this compound also extend to its potential use as a laser medium. Phosphate-based glasses are particularly suitable for laser applications due to their good fluorescence properties, low nonlinear refractive index, and high thermal expansion coefficients, which are advantageous for fabricating optical fibers and waveguides. tci-thaijo.org

Glasses made from sodium aluminium this compound doped with praseodymium (Pr³⁺) have shown significant promise. researchgate.netazooptics.com When excited at specific wavelengths (444, 468, and 481 nm), these glasses exhibit strong emission in the visible spectrum, particularly a high-intensity red emission at 600 nm. researchgate.net The ability to produce different emission patterns by changing the excitation wavelength allows for the creation of tunable light sources. researchgate.net Judd-Ofelt analysis, a theoretical framework used to model spectroscopic properties, has confirmed the potential for strong lasing action at 600 nm from this material. researchgate.netazooptics.com These findings establish Pr³⁺:NaAlGdP glass as a promising new material for developing visible red lasers, tunable light sources, and optical amplifiers. researchgate.netazooptics.com

Neutron Absorption and Radiation Shielding Materials

Gadolinium possesses an exceptionally high thermal neutron absorption cross-section, the largest among all naturally occurring elements. frontiersin.org Specifically, the isotopes ¹⁵⁷Gd (255,000 barns) and ¹⁵⁵Gd (62,540 barns) are responsible for this property. frontiersin.org This makes gadolinium and its compounds highly effective materials for neutron shielding and criticality control in nuclear applications. researchgate.netontosight.ai When incorporated into a stable matrix like this compound, the resulting material combines this nuclear property with excellent chemical and thermal stability, making it superior to more soluble absorbers like boron compounds. researchgate.netosti.gov

Managing spent nuclear fuel (SNF) requires robust solutions to prevent nuclear criticality over long-term storage and disposal periods. This compound has been identified as a superior material for this purpose. researchgate.netosti.gov Its extreme insolubility in water ensures that it will not leach out of a compromised storage canister, a critical factor for geological timescale stability. researchgate.netosti.gov

Several applications of GdPO4 in this context have been proposed and investigated:

Criticality Control Beads: A proposed disposal configuration for certain types of spent fuel includes the addition of 7,200 grams of this compound beads inside the fuel canister specifically to control criticality. inl.gov

Insoluble Neutron Poison: In designs using gadolinium-alloyed metals for canister components, it is anticipated that over time, any gadolinium that degrades from the alloy will react with phosphate present in the waste package environment to form this compound. iaea.org This in-situ formation of a highly stable, insoluble neutron poison provides a long-term, passive safety feature. osti.goviaea.org

Fill Material: In analyses for stabilizing used nuclear fuel, iron shot mixed with this compound has been considered as a fill material to be placed in and around the fuel assemblies within a canister. pnnl.gov

The key properties of this compound that make it suitable for these applications are its high melting point (measured between 1899–1920 °C) and its monoclinic monazite (B576339) crystal structure, which is stable to high temperatures. researchgate.net

Beyond its use in canisters, this compound is a component in the development of advanced ceramic-based shielding materials. These composites are designed to attenuate both neutron and gamma radiation. frontiersin.org Gadolinium's high atomic number (Z=64) also contributes to its effectiveness in shielding gamma rays. nih.gov

Research in this area includes the development of chemically bonded oxide-phosphate ceramic matrices. googleapis.com These can be formed at ambient temperatures by reacting a metal oxide (like magnesium oxide) with a phosphate substance. Shielding materials, such as gadolinium compounds, can be dispersed throughout this ceramic matrix to create a composite shielding structure. googleapis.com Studies on other gadolinium-containing ceramics, such as Gd₂O₃/Al₂O₃, show that increasing the gadolinium content improves gamma-ray shielding, though it can impact mechanical properties. nih.gov The development of gadolinium-containing ceramic composites offers a pathway to creating tailored, high-performance shielding materials for use in nuclear facilities and medical applications where both neutron and gamma radiation are present. frontiersin.org

Catalytic Applications and Surface Activity

The catalytic potential of gadolinium compounds, such as gadolinium oxide and gadolinium trichloride, is recognized in fields like organic synthesis and environmental remediation. alfachemic.com These materials can act as Lewis acid catalysts and promote reactions like catalytic ozone oxidation for degrading organic pollutants in wastewater. alfachemic.com

While direct research into the catalytic activity of this compound is less extensive, its potential can be inferred from the properties of similar materials and its surface characteristics. Metal phosphates, such as vanadium phosphates, are known for their favorable catalytic reactions, which are heavily dependent on their surface chemistry. d-nb.info The synthesis of this compound in high-surface-area forms, such as hollow nanospheres, is particularly relevant for catalytic applications. d-nb.info The increased surface area and tunable dimensions of these hollow structures could enhance their interaction with reactants, making them promising candidates for future catalytic systems. The inherent stability of the phosphate structure suggests that such catalysts would be robust and potentially reusable.

Environmental Remediation: Phosphate Capture and Release Systems

Gadolinium-based materials are being explored for their potential in environmental remediation, specifically for the capture and subsequent release of phosphate from water sources. Elevated phosphate levels in surface waters, often resulting from agricultural runoff, can lead to eutrophication, which disrupts aquatic ecosystems. Research has focused on developing systems that can selectively bind phosphate ions in contaminated water and then release them in a controlled manner for recycling.

A notable development in this area is a gadolinium-based supramolecular receptor designed for a pH-dependent "catch-and-release" mechanism. researchgate.net A specific model lanthanide complex, Gadolinium-2,2',2''-(((nitrilotris(ethane-2,1-diyl))tris(azanediyl))tris(carbonyl))tris(4-oxo-4H-pyran-3-olate), commonly referred to as Gd-TREN-MAM, has demonstrated this capability. americanelements.com This complex features two open coordination sites on the gadolinium ion that are typically occupied by water molecules. americanelements.comnih.gov

The capture process occurs at a neutral pH. In this state, the Gd-TREN-MAM complex exhibits a high affinity for phosphate, binding it to form a ternary complex where a single phosphate ion displaces both inner-sphere water molecules. researchgate.netamericanelements.com The binding affinity (Ka) for phosphate at neutral pH has been measured at 1.3 × 10⁴. researchgate.netnih.govacs.org

The release of the captured phosphate is triggered by a significant change in pH. The formation of the phosphate-bound complex is highly pH-dependent, and the phosphate is completely released from the Gd-TREN-MAM complex at a pH below 2. americanelements.comnih.govacs.org Crucially, the gadolinium ion remains securely bound to its ligand even under these strongly acidic conditions. This stability allows the complex to be recycled. Studies have shown that Gd-TREN-MAM can be used for at least ten cycles of catching and releasing one phosphate ion per cycle without significant degradation of the receptor. americanelements.comnih.govacs.org

A key advantage of this system is its high selectivity for phosphate over other anions commonly found in surface water. nih.gov This selectivity is crucial for practical environmental applications, ensuring that the receptor targets phosphate specifically.

Table 1: Selectivity of Gd-TREN-MAM for Phosphate

Competing Anion Selectivity
Bicarbonate (HCO₃⁻) Highly Selective for Phosphate
Formate (HCO₂⁻) Highly Selective for Phosphate
Acetate (CH₃CO₂⁻) Highly Selective for Phosphate
Sulfate (SO₄²⁻) Highly Selective for Phosphate
Nitrate (B79036) (NO₃⁻) Highly Selective for Phosphate
Nitrite (NO₂⁻) Highly Selective for Phosphate
Bromate (BrO₃⁻) Highly Selective for Phosphate
Arsenate (AsO₄⁻) Highly Selective for Phosphate
Fluoride (B91410) (F⁻) Highly Selective for Phosphate
Chloride (Cl⁻) Highly Selective for Phosphate
Bromide (Br⁻) Highly Selective for Phosphate
Chlorate (ClO₃⁻) Less Selective, but still favors Phosphate

Data sourced from Harris et al. (2017). nih.gov

Role in Advanced Ceramic Materials (e.g., barrier coatings, fiber coatings in CMCs)

This compound and related rare-earth orthophosphates (REPO₄s) are recognized for their excellent thermal and chemical resistance, which makes them valuable components in advanced ceramic systems, particularly for applications in high-temperature environments such as gas turbine engines. researchgate.net

Environmental Barrier Coatings (EBCs)

Environmental Barrier Coatings are applied to protect engine components, especially those made of silicon-based materials, from degradation caused by environmental factors at high temperatures. researchgate.net A significant threat to these components is the deposition of molten calcium-magnesium-alumina-silicate (CMAS), which is formed from ingested sand, dust, or volcanic ash. researchgate.netsciopen.com Gadolinium-containing ceramics are effective in mitigating CMAS attack. researchgate.net When molten CMAS comes into contact with a gadolinium-based ceramic, a reaction occurs that forms a dense, continuous reaction layer of gadolinium silicate (B1173343) apatite (e.g., Ca₂Gd₈(SiO₄)₆O₂). researchgate.net This newly formed apatite layer is crystalline and acts as a barrier, effectively preventing further infiltration of the molten CMAS into the underlying coating and substrate. researchgate.netscribd.com

Fiber Coatings in Ceramic Matrix Composites (CMCs)

Ceramic Matrix Composites (CMCs) are valued for their high strength and low weight at elevated temperatures. Their mechanical toughness relies on a weak interface between the reinforcing ceramic fibers and the ceramic matrix. This interface allows for fiber debonding and pull-out, which are crucial mechanisms for preventing catastrophic brittle failure.

Rare-earth orthophosphates like this compound (GdPO₄) are investigated as fiber coating materials to create this necessary weak interface. researchgate.net The coatings can be applied to various fibers, including silicon carbide (SiC) fibers. google.com In one method, silicon-based fibers are first pre-oxidized to form a silica (B1680970) surface layer. A REPO₄ coating is then applied and heated, causing the this compound to react with the silica to form a rare earth silicate or disilicate interface layer. google.com This engineered interface provides the desired debonding characteristics. researchgate.net Research into the mechanical properties of GdPO₄ has identified deformation twinning as a mechanism that contributes to its unique behavior under stress, which is relevant to its function as a debonding interface in CMCs. researchgate.net

Energy Storage Applications: Cathode Material Modification in Lithium-Ion Batteries

In the field of energy storage, this compound is being studied for its potential to enhance the performance of lithium-ion batteries (LIBs), specifically by modifying existing cathode materials. The primary target for this modification is lithium iron phosphate (LiFePO₄), a common cathode material known for its stability and safety but limited by inherently low electronic conductivity and lithium-ion diffusivity. researchgate.netnih.gov

Research has demonstrated that doping LiFePO₄ with trivalent gadolinium ions (Gd³⁺) can improve its electrochemical properties. A study on Gd³⁺ ion doping in LiFePO₄/C composites, synthesized via a carbothermal reduction method, showed a significant increase in electronic conductivity. researchgate.net The substitution of some Fe²⁺ sites with Gd³⁺ ions, which have a larger ionic radius (0.0938 nm for Gd³⁺ vs. 0.092 nm for Fe²⁺), successfully modified the material without altering the fundamental orthorhombic crystal structure of LiFePO₄. researchgate.net This modification led to an enhancement of the material's conductive properties.

Table 2: Effect of Gd³⁺ Doping on Electronic Conductivity of LiFePO₄/C

Sample Molar Amount of Gd³⁺ Electronic Conductivity (S/cm)
LiFePO₄/C 0 1.8952 x 10⁻⁶
LiFe₀.₉₃Gd₀.₀₇PO₄/C 0.07 mol 8.69 x 10⁻⁶

Data sourced from a 2020 study on Gd³⁺ ion doping. researchgate.net

Furthermore, theoretical studies based on first-principle calculations have explored the complete substitution of iron in the olivine (B12688019) phosphate structure, resulting in LiGdPO₄. researchgate.net These calculations investigated the electronic, ionic, and diffusion properties of LiGdPO₄. The findings suggest that structural relaxation in the vicinity of the gadolinium atom could facilitate Li-ion mobility without compromising the material's structural stability. This theoretical work points to LiGdPO₄ as a potential candidate for use as a cathode material in next-generation lithium-ion batteries and related energy storage devices. researchgate.net Patents also describe the uniform doping of LiFePO₄ with elements including gadolinium to achieve higher energy density and cyclic stability for LIBs. google.com

Phase Transformations and Thermal Stability of Gadolinium Phosphate

Hydrated to Anhydrous Phase Transitions

Gadolinium phosphate (B84403) can be synthesized in a hydrated form, typically as gadolinium phosphate hemihydrate (GdPO₄·nH₂O). This hydrated precursor undergoes a phase transition to its anhydrous form upon thermal treatment. The process involves the removal of water molecules from the crystal lattice, which is a critical step in forming the stable, anhydrous crystalline phases of GdPO₄.

The transition from the hydrated to the anhydrous phase is an endothermic process that can be observed using thermal analysis techniques. The removal of physically adsorbed and chemically bound water occurs over a range of temperatures. For instance, hydrated this compound synthesized from dissolved gadolinium salts and phosphoric acid requires calcination to form the anhydrous GdPO₄. This transformation is crucial for achieving the desired crystal structure and properties of the final material.

Monazite-Xenotime Polymorphic Transformations

Anhydrous this compound is known to exhibit polymorphism, primarily existing in two crystal structures: a monoclinic monazite-type structure and a tetragonal xenotime-type structure. researchgate.netresearchgate.net The ionic radius of the rare-earth element plays a significant role in determining which structure is more stable. Gadolinium is situated at a point in the lanthanide series where the stability of the monazite (B576339) and xenotime (B576624) structures is comparable, allowing for the existence of both polymorphs. researchgate.net

A phase transformation from the lower-temperature monazite phase to the higher-temperature xenotime phase is expected. researchgate.net Experimental studies have suggested that this transformation may occur in the temperature range of 1200–1250 °C. researchgate.net However, the transformation can be reversible and rapid, as samples heated to 1400 °C and then cooled have been observed to retain the monazite structure. researchgate.net The partitioning of gadolinium between coexisting monazite and xenotime phases is also temperature-dependent, with the distribution coefficient approaching unity at higher temperatures, indicating similar stability of Gd in both structures. schweizerbart.de

Thermal Analysis Techniques (DTA, TG) for Transition Temperature Determination

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) are powerful tools for identifying and characterizing the phase transitions in this compound. oszk.hu TG measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. mdpi.com

In the study of hydrated this compound, TG analysis would show a mass loss corresponding to the dehydration process. The DTA curve would simultaneously show an endothermic peak associated with the energy required to remove the water molecules. For the anhydrous form, DTA is particularly useful for detecting solid-state phase transitions and melting points.

Research on this compound has identified several key thermal events:

An exothermic peak in the DTA curve between 864.9–883.4 °C is associated with the crystallization of the anhydrous monazite phase from the hydrated precursor. researchgate.net

Small DTA peaks observed in the 1200–1250 °C range have been linked to the potential polymorphic transformation from the monazite to the xenotime structure. researchgate.net

An endothermic peak corresponding to the melting point of the monazite phase has been recorded in the range of 1899–1920 °C. researchgate.net

Thermal Analysis Data for this compound Transitions
Temperature Range (°C)TechniqueObserved EventAssociated Phase Transformation
864.9–883.4DTAExothermic PeakCrystallization of Monazite GdPO₄ from hydrated precursor
1200–1250DTASmall PeaksPotential Monazite to Xenotime transformation
1899–1920DTAEndothermic PeakMelting of Monazite phase

Influence of Thermal Treatments on Crystal Phase and Microstructure

The thermal treatment, particularly the calcination temperature and duration, has a profound influence on the resulting crystal phase and microstructure of this compound. The synthesis of GdPO₄ often involves a precipitation step to form a hydrated precursor, followed by a calcination step.

Calcination at temperatures between 800 and 1000 °C is effective in transforming the hydrated this compound into the crystalline monazite phase. researchgate.net The specific temperature within this range can affect the degree of crystallinity and the crystallite size of the resulting powder. Generally, higher calcination temperatures lead to an increase in crystallite size and a decrease in the specific surface area of the material. mdpi.commdpi.com This is due to the thermodynamic driving force to reduce the total surface energy by particle growth and agglomeration. mdpi.com The morphology of the particles can also be altered, with higher temperatures potentially leading to more defined crystal facets and a more sintered microstructure. The choice of calcination conditions is therefore a critical parameter to control the final properties of the this compound material for specific applications.

Luminescence Quenching Mechanisms at Elevated Temperatures (e.g., thermal ionization)

The luminescence intensity of this compound is known to decrease at elevated temperatures, a phenomenon known as thermal quenching. One of the significant mechanisms responsible for this quenching in GdPO₄ is thermal ionization.

In this process, upon excitation, an electron is promoted to an excited state. At higher temperatures, this electron can gain sufficient thermal energy to be promoted further into the conduction band of the host material, rather than returning to the ground state via a radiative transition (luminescence). This non-radiative pathway effectively quenches the luminescence. The efficiency of this quenching process is dependent on the energy gap between the excited state and the bottom of the conduction band.

Future Research Directions and Emerging Opportunities in Gadolinium Phosphate Chemistry

Exploration of Novel Synthesis Pathways for Tailored Nanostructures

The functionality of gadolinium phosphate (B84403) (GdPO₄) nanomaterials is intrinsically linked to their size, shape, and dimensionality. Consequently, a primary research thrust is the development of sophisticated synthesis methods that offer precise control over these parameters. Current methods like co-precipitation and microemulsion techniques have successfully produced nanoparticles in the 50-100 nm range. acs.orgnih.govresearchgate.net Future explorations are moving towards more refined strategies to create highly monodisperse and morphologically complex nanostructures.

Promising pathways include:

Template-Assisted Synthesis: Utilizing hard or soft templates to guide the growth of GdPO₄ into specific architectures such as nanotubes, nanowires, or mesoporous structures.

Flow Chemistry: Employing microfluidic reactors to achieve superior control over reaction conditions (temperature, concentration, mixing), leading to highly uniform nanoparticles with reproducible characteristics.

Self-Assembly: Investigating the spontaneous organization of molecular precursors, such as gemcitabine-5′-monophosphate and gadolinium(III) ions, into well-defined nanoparticles. nih.gov

Modulator-Assisted Synthesis: Using chemical modulators, like acetic acid or surfactants such as cetyltrimethylammonium bromide (CTAB), to control crystal growth and reduce particle size down to the nanometer scale (50–80 nm), as demonstrated in the synthesis of related gadolinium-based metal-organic frameworks (MOFs). rsc.org

Core-Shell Structures: Developing multi-step synthesis protocols to create core-shell nanostructures, such as GdPO₄·H₂O@SiO₂, where a silica (B1680970) shell is grown on a gadolinium phosphate core. nih.govmdpi.com The morphology of these composites can be tailored by carefully controlling the reactant ratios during synthesis. mdpi.com

These advanced synthesis techniques are crucial for producing next-generation GdPO₄ materials with properties optimized for specific applications, from biomedical imaging to catalysis.

Advanced Spectroscopic Probes for Real-Time Monitoring of Material Behavior

A deeper understanding of the formation mechanisms and dynamic behavior of this compound requires the application of advanced, in-situ characterization techniques. Real-time monitoring allows researchers to observe nucleation, growth, and phase transformations as they happen, providing invaluable insights for optimizing synthesis and predicting material performance.

Key emerging opportunities in this area include:

In Situ Raman Spectroscopy: This technique has proven effective for studying the structural response of this compound and its analogues to extreme conditions, such as high pressure. researchgate.netosti.gov It can detect pressure-induced phase transformations in real-time, revealing critical information about the material's structural stability. osti.gov

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the chemical changes during the synthesis and functionalization of GdPO₄. It has been employed to confirm the presence of phosphate groups in precipitates formed in situ within biological media and to study the chemical structure of surface-modified nanobunches. nih.govnih.govrsc.org

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy: Techniques like pulsed EPR and electron spin echo envelop modulation (ESEEM) offer a powerful way to probe the local atomic environment of the Gd³⁺ ion. mdpi.com These methods can determine the distribution of gadolinium ions within a host matrix, providing detailed structural information that is otherwise difficult to obtain, especially in powdered or amorphous materials. mdpi.com

Synchrotron-Based X-ray Techniques: High-resolution, time-resolved X-ray diffraction and absorption spectroscopy using synchrotron sources can provide real-time data on crystal structure evolution and changes in the electronic state of gadolinium during chemical reactions.

The data gathered from these advanced spectroscopic methods are essential for building accurate kinetic and thermodynamic models of this compound systems.

Rational Design of Multi-Functional this compound Composites

A significant area of future growth is the integration of this compound into multi-component, composite materials. The goal is to combine the intrinsic properties of GdPO₄ (e.g., paramagnetism, thermal stability) with the functionalities of other materials (e.g., biocompatibility, conductivity, catalytic activity) to create synergistic systems.

The rational design of these composites involves a multi-faceted approach:

Biomedical Composites: GdPO₄ is being incorporated into biocompatible matrices like chitosan (B1678972) and silica to create materials for bone tissue engineering. nih.govresearchgate.net For instance, GdPO₄/chitosan scaffolds improve osteoconductivity, while surface-functionalized GdPO₄@SiO₂ nanobunches are designed to promote osteogenesis while enabling MRI tracking. nih.govresearchgate.net Another approach involves creating theranostic platforms, such as hybrid calcium phosphate-polymeric micelles that incorporate gadolinium chelates for imaging-guided therapy. science.govthno.org

Radiation Shielding Materials: The high neutron absorption cross-section of gadolinium makes it ideal for radiation shielding. Research is focused on dispersing GdPO₄ or doping gadolinium into phosphate-based glasses and ceramics. frontiersin.org These composites are being developed for applications in spent nuclear fuel storage and transportation, offering an alternative to traditional shielding materials. frontiersin.org

Dual-Modality Imaging Agents: Composites that combine gadolinium with other materials, such as iron oxide, are being designed for multi-modal imaging. For example, Gd-embedded Fe₃O₄ nanocrystals (GdIO) can be assembled into nanoclusters that act as dual T1-T2 contrast agents for MRI, while also offering the potential for drug delivery. thno.org

The table below summarizes some examples of rationally designed this compound composites and their intended functions.

Composite MaterialComponentsIntended Function(s)
GdPO₄/CTS Scaffold This compound, ChitosanBone Tissue Engineering, Osteoconductivity
PBLG-g-GdPO₄·H₂O This compound, Silica, Poly(γ-benzyl L-glutamate)MRI Tracing, Promoting Osteogenesis/Chondrogenesis
Gd-Doped Phosphate Glass Gd₂O₃, BaO, P₂O₅Gamma-Ray Shielding
GdIO-stPEI Nanoclusters Gadolinium, Iron Oxide, PolyethylenimineDual T1-T2 MRI, siRNA Delivery

In-depth Understanding of Surface Chemistry and Interfacial Reactivity

The performance of this compound in many applications, particularly in biological and catalytic systems, is governed by its surface properties. The interface between the GdPO₄ nanoparticle and its surrounding environment dictates its stability, reactivity, and interactions with other molecules. A major challenge is that the exposed rare earth ions on the surface are highly reactive and can lead to particle aggregation. nih.govresearchgate.net

Future research will focus on:

Surface Functionalization: Developing robust methods to modify the surface of GdPO₄ nanoparticles. This includes coating with silica (SiO₂) to improve dispersion or grafting polymers and biomolecules to enhance biocompatibility and introduce new functionalities. nih.gov For example, modifying the surface with 5'-phosphate terminated oligonucleotides has been shown to occur via a specific interaction between the phosphate group and Gd³⁺ sites on the particle surface. acs.orgacs.org

Controlling Surface Charge and Hydrophilicity: Tailoring the surface chemistry to control properties like the zeta potential and wettability. This is critical for creating stable colloidal suspensions and controlling interactions with biological membranes. Studies on gadolinium oxide have shown that using phosphate-based linkers, like PEG-phosphate, provides a strong attachment to the surface, leading to enhanced stability. acs.orgresearchgate.net

Investigating Interfacial Reactions: Studying the reactions that occur at the GdPO₄ interface in complex media. It has been observed that gadolinium-based contrast agents can precipitate in situ as this compound on cell membranes, a key interfacial reaction that highlights the need for a deeper understanding of its behavior in biological environments. nih.govrsc.org This precipitation is influenced by the local concentration of endogenous anions like phosphates. royalsocietypublishing.org

Mastering the surface chemistry of GdPO₄ is essential for preventing undesirable effects like aggregation and for designing materials that can interact with their environment in a controlled and predictable manner.

Development of High-Performance Materials for Extreme Environments

This compound's inherent stability makes it a promising candidate for applications in extreme environments characterized by high temperatures, intense radiation fields, or high pressures. Research in this area seeks to leverage and enhance the robustness of GdPO₄-based materials.

Emerging opportunities include:

Nuclear Applications: GdPO₄ is a prime candidate for use as a water-insoluble, solid-state neutron absorber in spent nuclear fuel canisters. researchgate.net Its high melting point (reported between 1899–1920 °C) and high thermal neutron absorption cross-section provide the necessary stability and performance for long-term nuclear waste management. researchgate.net Future work will involve optimizing its incorporation into ceramic or metallic matrices to create durable composite materials for this purpose. frontiersin.org

High-Temperature Ceramics: The structural stability of this compound at high temperatures is a key attribute. Research into its phase transformations, such as the potential reversible change from a monoclinic (monazite) to a tetragonal (xenotime) crystal structure at temperatures above 1200 °C, is critical for developing advanced ceramics for aerospace and industrial applications where materials must withstand extreme thermal stress. researchgate.netaemree.com

High-Pressure Geosciences and Materials Science: Understanding the behavior of GdPO₄ under high pressure is crucial for its potential use in high-stress mechanical applications and as an analogue for actinide-bearing minerals in geological disposal of nuclear waste. In situ studies using diamond anvil cells have shown that it undergoes phase transformations at pressures around 10-12 GPa, providing fundamental data on its equation of state and structural limits. osti.gov

By pushing the performance limits of this compound, researchers can unlock its potential for solving critical challenges in energy, defense, and industry.

Q & A

Q. What are the standard synthesis methods for gadolinium phosphate nanoparticles, and how do experimental parameters influence crystallinity and phase purity?

this compound nanoparticles are typically synthesized via hydrothermal, coprecipitation, or sol-gel methods. For hydrothermal synthesis, key parameters include:

  • Temperature (120–200°C) and pH (adjusted using NH₃ or HNO₃) to control nucleation rates .
  • Precursor ratios (e.g., Gd³⁺:PO₄³⁻) to avoid secondary phases like Gd(OH)₃ .
  • Reaction time (6–24 hrs) to optimize particle size (20–100 nm range) .
    Characterization via XRD and FT-IR is critical to confirm phase purity and rule out amorphous byproducts .

Q. Which characterization techniques are essential for analyzing this compound’s structural and thermodynamic properties?

A multi-technique approach is required:

Technique Purpose Example Findings
XRDPhase identification, crystallite size (Scherrer equation)Monoclinic GdPO₄·H₂O vs. hexagonal phases
FT-IRPO₄³⁻ vibrational modes (e.g., asymmetric stretching at 1020–1100 cm⁻¹)Confirms phosphate bonding integrity
TGA/DSCThermal stability, dehydration stepsWeight loss at 200°C (bound water removal)
BETSurface area analysis (critical for catalytic/biomedical applications)~50 m²/g for mesoporous variants

Q. How can researchers determine the thermodynamic stability of this compound under varying pH and temperature conditions?

  • Use solubility experiments in buffered solutions (pH 2–12) with ICP-OMS to measure Gd³⁺ release .
  • Calorimetry (e.g., isothermal titration) quantifies enthalpy changes during dissolution .
  • Stability is pH-dependent: GdPO₄ precipitates above pH 4 but dissolves in strongly acidic media, impacting biomedical applications .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s efficacy as an MRI contrast agent compared to commercial Gd-chelates?

  • Relaxivity studies : Measure longitudinal (r₁) and transverse (r₂) relaxivity at 1.5–7T MRI fields using phantom models. Compare with Gd-DTPA (r₁ ≈ 4.1 mM⁻¹s⁻¹ at 1.5T) .
  • In vitro cytotoxicity : Use MTT assays on HepG2 cells to assess biocompatibility (IC₅₀ > 100 µg/mL recommended) .
  • In vivo retention : Track Gd³⁻ accumulation in murine models via ICP-MS over 30 days to evaluate nephrogenic systemic fibrosis (NSF) risks .

Q. How can contradictory data on this compound’s biocompatibility be systematically addressed?

  • Controlled variables : Isolate factors like residual solvents (from synthesis) or surface charge (±30 mV affects cellular uptake) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare studies. For example, conflicting results on osteoblast differentiation may stem from varying phosphate concentrations (1–10 mM tested in 3D cultures) .
  • Meta-analysis : Apply PRISMA guidelines to review in vitro vs. in vivo outcomes, noting disparities in protein corona formation .

Q. What strategies optimize this compound’s luminescent or catalytic properties through doping or surface functionalization?

  • Doping : Introduce Eu³⁺ or Tb³⁺ (5 mol%) to enhance photoluminescence. Monitor emission peaks (e.g., Eu³⁺ at 614 nm) via PL spectroscopy .
  • Surface modification : Graft PEG or silica shells to reduce aggregation. Confirm via TEM and DLS (target hydrodynamic size < 200 nm) .
  • Catalytic activity : Test dye degradation (e.g., methylene blue) under UV/visible light. Au-doped GdPO₄ shows 90% efficiency in 60 mins .

Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological molecules?

  • DFT calculations : Simulate GdPO₄ binding to serum proteins (e.g., albumin) using Gaussian08. Analyze charge transfer and binding energy (ΔG < −20 kcal/mol suggests strong affinity) .
  • MD simulations : Use GROMACS to model nanoparticle-membrane interactions (e.g., lipid bilayer penetration over 100 ns trajectories) .
  • QSPR models : Correlate surface charge/zeta potential with cellular uptake rates for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.